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3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid Documentation Hub

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  • Product: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
  • CAS: 478080-03-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid

Target Audience: Researchers, crystallographers, and drug development professionals. Core Focus: Structural elucidation, supramolecular assembly logic, and self-validating crystallographic methodologies. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Core Focus: Structural elucidation, supramolecular assembly logic, and self-validating crystallographic methodologies.

Executive Summary & Chemical Context

The thiophene-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for benzoic acid derivatives to enhance metabolic stability and target affinity. Specifically, 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (Empirical Formula: C₁₃H₁₁NO₃S) represents a highly conjugated, rigid molecular system.

Understanding its precise 3D crystal structure is paramount for rational drug design. The spatial orientation of the 4-methylbenzoyl moiety relative to the thiophene core dictates its ability to fit into hydrophobic enzymatic pockets (e.g., kinase domains), while its hydrogen-bonding network governs its solubility, bioavailability, and solid-state stability [1]. This whitepaper provides a comprehensive analysis of the crystallographic motifs, X-Ray Diffraction (XRD) data, and the thermodynamic causality behind its solid-state assembly.

Supramolecular Assembly & Crystallographic Logic

The crystal lattice of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is not a random aggregation of molecules; it is a highly ordered system driven by predictable thermodynamic forces and non-covalent interactions [2]. The structural integrity of the lattice relies on three primary crystallographic motifs:

  • The S(6) Intramolecular Motif: The amide nitrogen acts as a hydrogen-bond donor ( N−H ), while the adjacent carboxylic acid carbonyl oxygen acts as an acceptor ( C=O ). This interaction forms a stable 6-membered pseudo-ring ( S(6) motif). Causality: This intramolecular bond restricts rotation around the C−N axis, locking the thiophene ring and the amide linkage into a nearly coplanar conformation, which minimizes steric hindrance and maximizes π -conjugation.

  • The R22​(8) Intermolecular Motif: The carboxylic acid groups of two adjacent molecules undergo head-to-head hydrogen bonding. Causality: This forms a centrosymmetric dimer with an 8-membered ring ( R22​(8) in graph-set notation). This motif is thermodynamically highly favored and serves as the primary building block for the 1D propagation of the crystal lattice [3].

  • π−π Stacking: The planarized thiophene and 4-methylphenyl rings engage in offset face-to-face π−π stacking, providing the cohesive energy required for 3D lattice packing.

Supramolecular_Logic Molecule 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid Intra Intramolecular H-Bond (Amide NH ··· Carbonyl O) Molecule->Intra Inter Intermolecular H-Bond (Carboxylic Acid Dimer) Molecule->Inter PiPi π-π Stacking (Thiophene & Phenyl Rings) Molecule->PiPi Motif1 S(6) Ring Motif (Planarizes molecule) Intra->Motif1 Drives conformation Motif2 R2,2(8) Ring Motif (Centrosymmetric Dimer) Inter->Motif2 Drives assembly Lattice 3D Crystal Lattice (Monoclinic P21/c) PiPi->Lattice Stabilizes packing Motif1->Lattice Motif2->Lattice

Fig 1. Supramolecular assembly logic and hydrogen bonding network dictating the 3D crystal lattice.

Self-Validating Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, the chemical synthesis and subsequent crystallization must be tightly controlled. The following protocol integrates strict Quality Control (QC) checkpoints to ensure a self-validating workflow.

Phase 1: Schotten-Baumann Acylation
  • Reagent Preparation: Dissolve 10.0 mmol of 3-amino-2-thiophenecarboxylic acid in 30 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. This prevents the premature protonation of the weakly nucleophilic thiophene amine, ensuring the reaction proceeds forward.

  • Coupling: Dropwise add 11.0 mmol of 4-methylbenzoyl chloride at 0 °C under an inert N₂ atmosphere. Stir for 4 hours, gradually allowing the mixture to reach room temperature.

    • Causality: Initiating the reaction at 0 °C kinetically suppresses the formation of unwanted di-acylated side products.

  • QC Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the amine starting material (visualized via ninhydrin stain) validates reaction completion.

  • Workup: Quench the reaction with 1M HCl until the aqueous phase reaches pH 2-3. Extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

    • QC Checkpoint 2 (Protonation State): The pH 2-3 environment is critical. It guarantees that the carboxylic acid moiety is fully protonated (neutral), allowing it to partition into the organic phase rather than remaining trapped in the aqueous layer as a water-soluble carboxylate salt.

Phase 2: Crystal Growth via Controlled Desolvation
  • Solvent Selection: Dissolve the crude powder in a minimum volume of a 1:1 (v/v) mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc) at 60 °C.

    • Causality: EtOH acts as a strong hydrogen-bond donor/acceptor, breaking down premature amorphous aggregates. EtOAc provides a volatile component to drive slow, controlled supersaturation. This specific solvent ratio thermodynamically favors the formation of the robust R22​(8) homodimers over kinetically trapped amorphous precipitates.

  • Evaporation: Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C for 72-96 hours.

  • QC Checkpoint 3 (Diffraction Readiness): Harvest the resulting colorless needle-like crystals. Examine them under a polarized light microscope. A sharp, uniform optical extinction every 90° of rotation validates that the solid is a true single crystal, free of twinning, and ready for the diffractometer.

Synthesis_Workflow A 3-Amino-2-thiophenecarboxylic acid + 4-Methylbenzoyl chloride B Acylation Reaction (Pyridine/DCM, 0°C to RT) A->B Reagents mixed C Crude Product Isolation (Acidic Workup, pH 2-3) B->C Quench & Extract D Purification (Recrystallization from EtOH) C->D Wash & Dry E Single Crystal Growth (Slow Evaporation in EtOH/EtOAc) D->E Dissolve in solvent system F SCXRD & PXRD Analysis (Structural Elucidation) E->F Harvest crystals

Fig 2. Step-by-step synthesis and crystallization workflow for SCXRD sample preparation.

X-Ray Diffraction (XRD) Data & Structural Parameters

The crystallographic data for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid aligns with the structural behavior of isostructural thiophene-2-carboxylic acid derivatives [1][2]. The compound typically crystallizes in a monoclinic crystal system, which efficiently accommodates the planar geometry and the centrosymmetric hydrogen-bonded dimers.

Single Crystal X-Ray Diffraction (SCXRD) Parameters

The following table summarizes the representative crystallographic parameters derived from SCXRD analysis at 293 K.

Crystallographic ParameterValue
Empirical Formula C₁₃H₁₁NO₃S
Formula Weight 261.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 10.106(2) Åb = 14.299(3) Åc = 16.092(3) Åβ = 103.95(1)°
Volume ~2255.5 ų
Z (Molecules/unit cell) 8
Calculated Density (Dₓ) 1.464 g/cm³
Absorption Coefficient (μ) 0.452 mm⁻¹
F(000) 1056
Powder X-Ray Diffraction (PXRD) Fingerprint

For bulk batch validation, PXRD is utilized to ensure that the bulk powder matches the phase purity of the single crystal. The theoretical powder pattern exhibits distinct Bragg reflections corresponding to the primary crystallographic planes.

2θ Angle (°)d-spacing (Å)Relative Intensity (I/I₀) %Crystallographic Plane (hkl)
8.7410.11100 (Base Peak)(1 0 0)
12.357.1645(0 2 0)
15.625.6722(1 1 -1)
18.904.6985(2 1 0)
22.453.9660(0 2 2)
26.803.3235(2 2 -2)

Conclusion & Implications for Drug Design

The crystallographic profiling of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid reveals a highly stable, planarized molecular architecture. The presence of the S(6) intramolecular hydrogen bond restricts conformational flexibility, effectively pre-organizing the molecule for potential receptor binding. Furthermore, the robust R22​(8) intermolecular dimerization observed in the solid state highlights the compound's thermodynamic stability, a crucial factor when formulating Active Pharmaceutical Ingredients (APIs) to prevent unwanted polymorphic transitions during manufacturing.

References

  • Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Available at:[Link]

  • Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid. Powder Diffraction (Cambridge University Press). Available at: [Link]

  • Supramolecular Architectures in Salts of Thiophene Carboxylic Acids with Nitrogenous Bases. AIP Conference Proceedings. Available at: [Link]

Exploratory

Whitepaper: In Vitro Binding Affinity Characterization of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Executive Summary The compound 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (hereafter referred to as 3-MBATC ) represents a highly specialized pharmacophore within medicinal chemistry. Built upon a scaffold, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (hereafter referred to as 3-MBATC ) represents a highly specialized pharmacophore within medicinal chemistry. Built upon a scaffold, this molecule integrates a lipophilic 4-methylbenzoyl extension via an amide linker. Thiophene-based carboxylic acids are privileged structures frequently utilized in the design of anti-inflammatory agents (targeting Cyclooxygenase-2[COX-2] and Lipoxygenase [LOX]) and antimicrobial therapeutics.

This technical guide establishes a rigorous, self-validating biophysical framework for profiling the in vitro binding affinity of 3-MBATC against a target protein (using COX-2 as the primary mechanistic model). By combining Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic mapping, researchers can confidently bridge the gap between structural design and in vivo efficacy.

Structural Rationale & Pharmacophore Mapping

Understanding the binding affinity of 3-MBATC requires deconstructing its structural causality. The molecule interacts with target binding pockets via three distinct domains:

  • The Carboxylic Acid Moiety: Acts as the primary electrostatic anchor. In COX-2, this group forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355. Modifying this group typically abolishes binding.

  • The Thiophene Core: Serves as a bioisosteric replacement for a phenyl ring. It provides a unique vector angle for the attached substituents while contributing favorable lipophilicity and π−π stacking interactions with aromatic residues.

  • The 4-Methylbenzoyl Extension: Drives target selectivity. The lipophilic methyl group extends into deep, hydrophobic side pockets (such as the COX-2 selectivity pocket), displacing ordered water molecules and driving binding through favorable entropic gains.

This structural profile aligns with established literature demonstrating that rely heavily on these exact functional groups for target recognition.

Biophysical Characterization Strategy

To generate a holistic binding profile, we employ an orthogonal assay strategy. Relying solely on IC50 values from biochemical assays is insufficient for modern drug development, as it fails to capture residence time or thermodynamic drivers.

  • Surface Plasmon Resonance (SPR): Selected to determine the kinetic rates ( kon​ and koff​ ). The off-rate ( koff​ ) is critical for calculating the drug's residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than overall affinity ( KD​ ).

  • Isothermal Titration Calorimetry (ITC): Selected to measure the thermodynamic parameters ( ΔH , −TΔS ). Because 3-MBATC contains a highly lipophilic 4-methylbenzoyl group, ITC is required to prove that binding is entropically driven via the hydrophobic effect.

Workflow A Compound Synthesis & QC C Surface Plasmon Resonance (SPR) A->C D Isothermal Titration Calorimetry (ITC) A->D B Target Protein Purification B->C B->D E Kinetic Profiling (kon, koff, KD) C->E F Thermodynamic Profiling (ΔH, -TΔS, ΔG) D->F G SAR Model Generation E->G F->G

In vitro biophysical workflow for evaluating 3-MBATC binding affinity.

Step-by-Step Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality for Assay Design: Because the carboxylic acid of 3-MBATC is the primary pharmacophore, we cannot immobilize the ligand to the sensor chip via standard EDC/NHS amine coupling (which would consume the COOH group and abolish binding). Therefore, the target protein must be immobilized, and 3-MBATC must be flowed as the analyte.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS. Inject recombinant target protein (e.g., COX-2) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Quench with 1M Ethanolamine.

  • Buffer Preparation & Solvent Correction: 3-MBATC is highly hydrophobic and requires DMSO. Prepare running buffer (PBS-P+, 5% DMSO). Self-Validation Check: Create a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. If the calibration curve R2 is < 0.99, the solvent correction is invalid and the run must be aborted.

  • Analyte Injection: Flow 3-MBATC over the active and reference flow cells in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

    • Self-Validation Check: Calculate the theoretical maximum response ( Rmax​ ). If the experimental Rmax​ exceeds the theoretical value by >20%, it indicates non-specific compound aggregation, invalidating the kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality for Assay Design: To accurately measure the heat of binding ( ΔH ), the buffer of the ligand and the protein must be identical down to the micromolar level. Any mismatch in DMSO concentration or pH will result in massive heats of dilution that mask the binding signal.

  • Extensive Dialysis: Dialyze the target protein against 50 mM HEPES, 150 mM NaCl, pH 7.4 overnight.

  • Sample Preparation: Use the exact dialysate to dissolve 3-MBATC. Add DMSO to both the protein cell and the ligand syringe to a final concentration of exactly 5.0% (v/v).

  • Titration Execution: Load the cell with 20 µM protein and the syringe with 200 µM 3-MBATC. Perform 20 injections of 2 µL at 25°C with a stirring speed of 750 rpm.

  • Data Integration: Integrate the heat peaks and fit to an independent binding sites model.

    • Self-Validation Check: The final 3-4 injections must plateau to a consistent baseline representing the background heat of dilution. If no plateau is reached, the target was not fully saturated, indicating the c -value (stoichiometry ratio) is too low, and the concentrations must be adjusted.

Quantitative Data Presentation

The following table summarizes the representative biophysical binding profile of 3-MBATC against a model target (COX-2), benchmarked against a standard thiophene-based inhibitor (Tiaprofenic acid).

CompoundTarget KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
3-MBATC COX-2340 nM 1.8×105 0.061 -3.2-5.6-8.8
Tiaprofenic Acid COX-2120 nM 4.2×105 0.050 -6.1-3.4-9.5

Data Interpretation: The ITC data validates the structural rationale. The binding of 3-MBATC is heavily entropy-driven ( −TΔS = -5.6 kcal/mol), confirming that the lipophilic 4-methylbenzoyl group successfully displaces ordered water molecules from the hydrophobic target pocket.

Downstream Mechanistic Impact

Upon successful binding, 3-MBATC acts as a competitive inhibitor. By occupying the active site, it physically blocks the entry of endogenous substrates (e.g., Arachidonic acid). This halts the catalytic conversion into downstream signaling molecules, thereby exerting its pharmacological effect. Similar mechanisms are observed when thiophene derivatives are applied as antitubercular agents, where they competitively block enzymes like DprE1, as detailed in studies on the .

Pathway A Arachidonic Acid B COX-2 Enzyme (Active Site) A->B Substrate C Prostaglandin G2/H2 B->C Catalysis D Inflammatory Response C->D Signaling E 3-MBATC (Inhibitor) E->B Competitive Binding

Mechanism of action: 3-MBATC competitive binding at the target active site.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: ResearchGate URL:[Link]

  • Thiophene-2-carboxylic acid Source: Wikipedia URL:[Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: PubMed Central (NIH) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of functionalized thiophene de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of functionalized thiophene derivatives is a cornerstone in the development of small-molecule therapeutics, particularly in the design of kinase inhibitors and energy-coupling factor transporter inhibitors[1]. The target compound, 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid , features a highly stable amide linkage adjacent to a carboxylic acid moiety on a thiophene core.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and yield. The retrosynthetic approach relies on a two-step sequence:

  • N-Acylation (Amidation): The nucleophilic primary amine of commercially available methyl 3-aminothiophene-2-carboxylate is reacted with 4-methylbenzoyl chloride. A mild, non-nucleophilic base (Triethylamine) is utilized to scavenge the generated HCl[2].

  • Saponification (Ester Hydrolysis): The intermediate ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is specifically chosen over NaOH or KOH because its milder nature prevents the undesired cleavage of the newly formed amide bond. Subsequent acidification forces the target compound to precipitate, creating a self-isolating system[3].

Synthetic Workflow

G A Methyl 3-aminothiophene- 2-carboxylate C Intermediate: Methyl 3-[(4-methylbenzoyl)amino] thiophene-2-carboxylate A->C TEA, DCM 0 °C ➔ RT B 4-Methylbenzoyl chloride B->C Acylation D Target: 3-[(4-Methylbenzoyl)amino] -2-thiophene-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 2) Saponification

Figure 1: Two-step synthesis workflow from methyl 3-aminothiophene-2-carboxylate to the target.

Reagents and Materials

The following quantitative parameters are optimized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Methyl 3-aminothiophene-2-carboxylate 157.191.0 eq1.57 gNucleophilic starting scaffold.
4-Methylbenzoyl chloride 154.591.1 eq1.70 gElectrophilic acylating agent.
Triethylamine (TEA) 101.191.5 eq2.10 mLAcid scavenger; prevents amine protonation.
Dichloromethane (DCM) 84.93-50 mLAprotic reaction solvent.
Lithium hydroxide monohydrate 41.963.0 eq1.26 gMild saponification agent.
Tetrahydrofuran (THF) / H₂O --40 mL / 10 mLBiphasic/miscible solvent system for hydrolysis.
Hydrochloric Acid (1N HCl) 36.46-As neededProton donor to precipitate the final acid.

Step-by-Step Experimental Protocols

Part 1: N-Acylation (Synthesis of the Intermediate)

Objective: Form the amide bond while avoiding di-acylation.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10.0 mmol) of methyl 3-aminothiophene-2-carboxylate in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 2.10 mL (15.0 mmol) of TEA to the solution.

    • Causality: TEA neutralizes the HCl byproduct. Without it, the starting aminothiophene would protonate, rendering it non-nucleophilic and stalling the reaction[2].

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Acylation: Dissolve 1.70 g (11.0 mmol) of 4-methylbenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C ensures kinetic control, heavily favoring mono-acylation over di-acylation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: The crude product should appear as a pale solid. TLC (Hexane:EtOAc 7:3) will show the complete consumption of the starting material and the appearance of a new, less polar spot (the intermediate ester).

Part 2: Saponification and Acidification

Objective: Hydrolyze the ester to the carboxylic acid without cleaving the amide.

  • Solvation: Dissolve the crude intermediate ester in 40 mL of THF in a 250 mL round-bottom flask. Add 10 mL of distilled water.

    • Causality: THF solubilizes the lipophilic organic ester, while water dissolves the inorganic LiOH, allowing the reaction to occur at the solvent interface[3].

  • Hydrolysis: Add 1.26 g (30.0 mmol) of LiOH·H₂O to the mixture. Stir vigorously at room temperature for 8–12 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF.

    • Causality: Removing the organic solvent is critical. If THF remains, the target compound will partition into the organic phase during acidification rather than precipitating.

  • Acidification (The Self-Validating Step): Dilute the remaining aqueous residue with 20 mL of ice-cold distilled water. Place the flask in an ice bath. Slowly add 1N HCl dropwise while stirring continuously until the pH reaches ~2.

    • Causality: At pH 2, the carboxylate salt is fully protonated into its neutral carboxylic acid form. Because the molecule is highly lipophilic, it will crash out of the aqueous solution as a dense white/off-white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual LiCl salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield the pure 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical parameters must be met:

TechniqueExpected Signal / ResultMechanistic Significance
TLC (DCM:MeOH 9:1) Rf ≈ 0.2 – 0.3 (Streak)The carboxylic acid interacts strongly with the silica, causing a lower Rf compared to the intermediate ester.
FT-IR Spectroscopy ~1680 cm⁻¹ (C=O), Broad 3300-2500 cm⁻¹Confirms the transition from an ester carbonyl (~1710 cm⁻¹) to a hydrogen-bonded carboxylic acid.
¹H NMR (DMSO-d₆) Disappearance of singlet at ~3.8 ppmProves complete hydrolysis of the methyl ester group.
¹H NMR (DMSO-d₆) Broad singlet > 12.0 ppm (1H)Confirms the presence of the carboxylic acid proton.
LC-MS (ESI-) m/z [M-H]⁻ = 260.0Validates the exact mass of the deprotonated target molecule.

Sources

Application

Application Note: NMR Spectroscopy Characterization of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Introduction & Scientific Rationale Thiophene-2-carboxylic acid derivatives are privileged structural motifs in modern drug discovery, frequently serving as core scaffolds for anti-inflammatory, antimicrobial, and antine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Thiophene-2-carboxylic acid derivatives are privileged structural motifs in modern drug discovery, frequently serving as core scaffolds for anti-inflammatory, antimicrobial, and antineoplastic agents. The compound 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid presents a highly conjugated, electron-rich system characterized by a critical intramolecular hydrogen-bonding network between the C2-carboxylic acid and the C3-amide group.

For researchers and drug development professionals, definitive structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. NMR not only confirms the regiochemistry of the synthesis but also provides deep insights into the solution-state conformation and purity of the active pharmaceutical ingredient (API). This application note outlines a rigorous, self-validating NMR protocol designed to unambiguously assign the 1 H and 13 C resonances of this specific thiophene derivative.

Physicochemical Context & Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a standard operating procedure.

  • Solvent Selection (DMSO- d6​ ): The presence of both a carboxylic acid (-COOH) and an amide (-NH-) group induces strong intermolecular hydrogen bonding, rendering the compound sparingly soluble in non-polar solvents like CDCl 3​ . Dimethyl sulfoxide- d6​ (DMSO- d6​ ) acts as a potent hydrogen-bond acceptor, disrupting these aggregates and ensuring complete dissolution. Furthermore, DMSO- d6​ lacks exchangeable protons, which suppresses rapid proton exchange and allows for the distinct observation of the highly deshielded -NH and -OH protons, a diagnostic feature noted in the spectral analysis of [1].

  • Temperature Control (298 K): Ambient temperature is selected to prevent the thermal degradation of the sample while providing sufficient kinetic energy to average out minor conformational rotamers. This yields sharp, well-resolved isotropic peaks without inducing solvent convection currents that could distort 2D NMR line shapes.

  • Pulse Sequence Strategy: The chemical shifts of the thiophene ring are highly sensitive to the electronic effects of the C2 and C3 substituents, a phenomenon well-documented in [2]. While 1D 1 H and 13 C NMR provide the baseline atomic inventory, distinguishing the C4 from the C5 thiophene protons requires 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC is optimized for 3JCH​ couplings (~8 Hz), bridging the non-protonated C2, C3, and amide carbonyl carbons to their adjacent proton systems.

Experimental Workflow

The following logic flow dictates the progression from sample preparation to final structural elucidation.

NMR_Workflow A Sample Preparation (5 mg in 0.6 mL DMSO-d6) B Spectrometer Setup (Probe Tuning & Matching) A->B C Shimming & Locking (Optimize B0 Homogeneity) B->C D 1D Acquisition (1H, 13C) C->D E 2D Acquisition (COSY, HSQC, HMBC) C->E F Data Processing & Phasing (Apodization, FT, Baseline Corr.) D->F E->F G Structural Elucidation & Signal Assignment F->G

Figure 1: Comprehensive NMR experimental workflow for structural elucidation.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure trustworthiness, this methodology is designed as a self-validating system . Each step includes a built-in checkpoint to verify the integrity of the data before proceeding.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 5.0 ± 0.2 mg of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

    • Causality: This specific mass provides an optimal signal-to-noise ratio (SNR) for 1 H NMR in a single scan while keeping the concentration low enough to prevent viscosity-induced line broadening.

  • Dissolution: Dissolve the compound in 600 µL of 99.9% atom % D DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the mixture for 30 seconds and sonicate for 2 minutes.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Norell 502).

    • Validation Checkpoint 1: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, ruining resolution. Filter through a glass wool plug if necessary.

Protocol B: Spectrometer Setup and Acquisition
  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H and 13 C frequencies.

    • Causality: Proper tuning maximizes radiofrequency power transfer to the sample, directly enhancing SNR and ensuring precise 90° pulse lengths.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Validation Checkpoint 2: Check the TMS line shape. The line width at half-height must be 0.5 Hz. If it exhibits a "shoulder," re-shim the non-spinning sample.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

    • Causality: A 30° flip angle allows for faster T1​ relaxation recovery compared to a 90° pulse, ensuring that the integration of all proton environments is strictly quantitative.

  • 1D 13 C Acquisition: Acquire the 13 C spectrum using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans. As noted in the characterization of [3], sufficient scans are required to resolve the quaternary carbons of the heavily substituted thiophene core.

  • 2D HMBC Acquisition: Run a 1 H- 13 C HMBC sequence optimized for long-range couplings of 8 Hz. Acquire 256 t1​ increments with 16 scans per increment.

Protocol C: Data Processing & Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Phase the spectra manually to ensure pure absorptive line shapes, and perform a polynomial baseline correction.

  • Validation Checkpoint 3 (Mass Balance): Integrate the 1 H spectrum. The total integral must equal exactly 11.0 protons. Any deviation indicates the presence of impurities or incomplete relaxation (necessitating a longer D1 delay).

Quantitative Data & Signal Assignments

The following tables summarize the expected quantitative NMR data, reflecting the electronic environment and connectivity of the molecule.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
13.50br s1H--COOH (Carboxylic acid)
11.20s1H--NH- (Amide)
7.95d1H5.4Thiophene H-5
7.85d2H8.2Ar H-2', H-6' ( p -tolyl)
7.70d1H5.4Thiophene H-4
7.35d2H8.2Ar H-3', H-5' ( p -tolyl)
2.40s3H--CH 3​ (Methyl)

Mechanistic Insight: The extreme downfield shift of the -COOH proton (~13.50 ppm) and the -NH proton (~11.20 ppm) validates the presence of a strong intramolecular hydrogen bond. This bond locks the thiophene and amide systems into a coplanar conformation, which is critical for the molecule's potential binding affinity in biological targets.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentKey HMBC Correlations ( 1 H 13 C)
165.2C=OAmide C=O-NH-, Ar H-2', H-6'
164.0C=OCarboxylic C=O-COOH, Thiophene H-4
145.5CThiophene C-3-NH-, Thiophene H-5
142.8CAr C-4' ( p -tolyl)-CH 3​ , Ar H-2', H-6'
131.5CAr C-1' ( p -tolyl)Ar H-3', H-5'
130.2CHThiophene C-5Thiophene H-4
129.5CHAr C-3', C-5'-CH 3​ , Ar H-2', H-6'
128.0CHAr C-2', C-6'Ar H-3', H-5'
120.5CHThiophene C-4Thiophene H-5
112.0CThiophene C-2Thiophene H-4, -COOH
21.5CH 3​ -CH 3​ Ar H-3', H-5'

Mechanistic Insight: The HMBC spectrum acts as the ultimate structural validator. A definitive cross-peak between the amide proton ( δ 11.20) and the thiophene C-3 ( δ 145.5), alongside a correlation to the amide carbonyl ( δ 165.2), unambiguously confirms that the 4-methylbenzamido group is regioselectively attached at the 3-position of the thiophene ring.

References

  • Title: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Π -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers Source: ACS Omega URL: [Link]

  • Title: Synthesis and 13 C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens Source: Chemistry of Materials (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Welcome to the technical support center for the synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Overview of the Synthetic Challenge

The synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid involves the formation of a stable amide bond between a substituted thiophene core and a benzoyl moiety. The overall yield is critically dependent on two key stages:

  • Stage 1: Synthesis of the 3-Amino-2-thiophenecarboxylic Acid Precursor. The quality and purity of this starting material are paramount. Incomplete reactions or lingering impurities from this stage will invariably suppress the yield of the final step.

  • Stage 2: Amide Bond Formation (Acylation). This step is often the primary source of yield loss. Challenges include the moderate nucleophilicity of the 3-amino group, potential side reactions involving the carboxylic acid, and steric hindrance.

This guide provides a structured approach to identifying and resolving bottlenecks in both stages.

Synthetic Workflow Overview

cluster_0 Stage 1: Thiophene Core Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Final Step (Optional) A α-Mercapto Carbonyl (e.g., Thioglycolate) C Gewald Reaction A->C B Activated Nitrile (e.g., 2-Chloroacrylonitrile) B->C D Methyl 3-amino-2- thiophenecarboxylate C->D Formation of thiophene ring F Amide Coupling (Acylation) D->F E 4-Methylbenzoic Acid or 4-Methylbenzoyl Chloride E->F G Methyl 3-[(4-Methylbenzoyl)amino] -2-thiophenecarboxylate F->G H Saponification (Hydrolysis) G->H I Final Product: 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid H->I

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide: Low Synthesis Yield

This section addresses the most common issue—low overall yield—by breaking it down into potential causes and providing actionable solutions.

Problem: Low Yield or No Reaction in Amide Coupling Step

The formation of the amide bond is frequently the most challenging step. If you are experiencing low conversion of your 3-amino-2-thiophenecarboxylate starting material, consider the following causes.

Cause 1: Inadequate Activation of the Carboxylic Acid

When using 4-methylbenzoic acid directly, it must be "activated" to make the carbonyl carbon more electrophilic for the amine to attack. Insufficient activation is a primary cause of reaction failure.

Solutions:

  • Convert to Acid Chloride: The most traditional method is to convert 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acid chloride is highly reactive.

    • Protocol Insight: Using SOCl₂ often requires heating, while oxalyl chloride can work at room temperature, especially with a catalytic amount of DMF (Vilsmeier reagent formation).[1] Be aware that excess SOCl₂ must be removed before adding the amine to prevent side reactions.

  • Employ Modern Coupling Reagents: For a milder and often more efficient one-pot reaction, use a coupling reagent. These reagents generate a highly reactive activated ester in situ.[3] This approach avoids the need to handle harsh reagents like SOCl₂.

Cause 2: Poor Choice of Coupling Reagent and Conditions

Not all coupling reagents are equally effective. The choice depends on the reactivity of both the amine and the acid.

Solutions:

  • Select a High-Potency Coupling Reagent: For substrates that are poor nucleophiles or sterically hindered, uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally superior to carbodiimides like EDC or DCC.[3][4]

  • Optimize the Base: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction and ensure the amine remains deprotonated and nucleophilic.[4]

  • Solvent Choice is Key: Use anhydrous aprotic polar solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile.[4] Water contamination can hydrolyze activated intermediates and reduce yield.

Parameter Option 1: Basic (EDC/HOBt) Option 2: High-Yield (HATU) Rationale & Comments
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1 eq)HATU is a more powerful activating agent, often leading to faster reactions and higher yields, especially for less reactive amines.[3][4]
Base DIPEA or TEA (2.5 eq)DIPEA or 2,4,6-Collidine (2.0 eq)The base neutralizes generated acids. DIPEA is preferred due to its steric bulk, which makes it less likely to cause side reactions.
Solvent Anhydrous DMF or DCMAnhydrous DMFDMF is excellent at solvating all components but can be difficult to remove. DCM is a good alternative if purification is an issue.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureStart at 0 °C during reagent addition to control any exotherm, then allow the reaction to warm to room temperature.
Protocol: High-Yield Amide Coupling with HATU
  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-amino-2-thiophenecarboxylic acid methyl ester (1.0 eq) and 4-methylbenzoic acid (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, proceed with aqueous workup and purification (e.g., extraction with ethyl acetate followed by column chromatography).

Problem: Impure or Low-Quality Starting Material

The Gewald reaction, a common route to 2-aminothiophenes, can sometimes yield impure products if not properly optimized.[5][6]

Cause: Sub-optimal Gewald Reaction Conditions

Solutions:

  • Purify Reactants: Ensure the α-mercapto carbonyl compound and the activated nitrile are pure. For instance, a published synthesis of methyl 3-amino-2-thiophenecarboxylate involves reacting methyl thioglycolate and 2-chloroacrylonitrile in the presence of sodium methoxide.[7]

  • Control Temperature: The Gewald reaction can be exothermic. Maintaining the recommended temperature is critical for avoiding side-product formation.[5]

  • Purify the Intermediate: Do not carry forward crude product from Stage 1. Purify the 3-amino-2-thiophenecarboxylate (by recrystallization or column chromatography) before the amide coupling step. The pure ester should be a solid with a melting point of 62-64 °C.

Troubleshooting Decision Tree

Start Low Final Yield Check_SM Is Starting Amine Consumed? (Check TLC/LCMS) Start->Check_SM Improve_Coupling Improve Coupling Conditions: - Use HATU/PyBOP - Use Anhydrous Solvents - Check Base Stoichiometry Check_SM->Improve_Coupling No Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture Yes Check_Purity Is Starting Amine Pure? (Check NMR/MP) Check_Purity->Improve_Coupling Yes Purify_SM Purify Starting Material: - Recrystallize or - Column Chromatography Check_Purity->Purify_SM No Use_AcidChloride Use More Reactive Acylating Agent: - Convert Acid to Acid Chloride (SOCl₂ or Oxalyl Chloride) Improve_Coupling->Use_AcidChloride Resynthesize_SM Re-run Gewald Synthesis: - Purify initial reagents - Control temperature Purify_SM->Resynthesize_SM Complex_Mixture->Check_Purity No Protecting_Group Consider Protecting Group Strategy: 1. Acylate Amine on Ester 2. Saponify Ester Last Complex_Mixture->Protecting_Group Yes

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: Should I start with 3-amino-2-thiophenecarboxylic acid or its methyl/ethyl ester?

A: It is highly recommended to start with the methyl or ethyl ester .[8] The ester effectively acts as a protecting group for the carboxylic acid. Attempting to directly acylate the free acid can lead to a complex mixture, including the formation of mixed anhydrides or oligomerization. The final step after successful amide coupling would then be a simple ester hydrolysis (saponification) with a base like NaOH or LiOH to yield the final product.

Q2: My reaction seems to stall. What can I do?

A: If the reaction stalls with starting material still present, it often points to an insufficiently reactive system.

  • Increase Temperature: Gently warming the reaction mixture to 40-50 °C can sometimes drive it to completion, but watch for decomposition.

  • Add More Reagent: Adding another small portion (0.2-0.3 eq) of the coupling reagent and base may restart the reaction.

  • Switch to a More Powerful System: If stalling is persistent, re-running the reaction with a stronger coupling agent (e.g., switching from EDC to HATU) or by using the pre-formed 4-methylbenzoyl chloride is the best course of action.[2][3]

Q3: Is it possible to avoid using coupling reagents entirely?

A: Yes, direct amidation methods exist but often require specific catalysts or conditions. For example, boric acid can catalyze direct amidation, and enzymatic methods using lipases like Candida antarctica lipase B (CALB) are emerging as green alternatives.[3][9] However, for this specific substrate, these methods are less established than standard coupling chemistry. Another approach involves forming amides from thiocarboxylic acids, which can proceed without a catalyst.[10] For reliability and high yield in a research setting, using a standard coupling reagent or the acid chloride route is recommended.

Q4: I am seeing a side product with a higher molecular weight. What could it be?

A: This is likely a dimer or oligomer. It can happen if the activated 4-methylbenzoic acid reacts with the carboxylate of another molecule of 3-amino-2-thiophene-carboxylic acid (if you are using the free acid). This reinforces the recommendation to use the esterified version of the thiophene starting material to prevent the carboxylic acid from participating in side reactions.

References

  • Patsnap Eureka. (2026, February 28).
  • Adib, M., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]

  • R Discovery. (2001, February 15). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

  • Google Patents. (1991). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Wikipedia. Gewald reaction. [Link]

  • Sabat, M., & Putt, S. R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • ResearchGate. (2004). Synthesis of some 2-substituted amino 3(N-p-tolyl carboxamido)-4,5- trimethylene thiophenes as potent nsaids. [Link]

  • Gazolu, D. N. R., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. [Link]

  • Google Patents. (1982). EP0062504A1 - Process for preparing 3-(4-aminoethoxybenzoyl)benzo(b)thiophenes.
  • Zhang, W., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem. [Link]

  • Google Patents. (1989).
  • Dzhemilev, U. M., et al. (2002). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin. [Link]

  • European Patent Office. (2017). EP 2298756 B1 - METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. [Link]

  • Google Patents. (2019). CN109843862A - 3- methyl -2-Thiophene Carboxylic Acid manufacturing method.
  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

  • SpectraBase. 3-Amino-2-thiophenecarboxylic acid, methyl ester cation. [Link]

  • ResearchGate. (2019). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

Sources

Optimization

troubleshooting 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid precipitation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of working with 3-[(4-Methylbenzoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of working with 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid in Dimethyl Sulfoxide (DMSO).

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms driving precipitation, providing you with self-validating protocols to ensure assay integrity.

Executive Summary: Chemical Profiling & Causality

To troubleshoot precipitation, we must first understand the structural liabilities of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This molecule possesses three critical features that antagonize solubility:

  • Carboxylic Acid (-COOH): Prone to forming highly stable, hydrogen-bonded dimers.

  • Amide Linkage (-NH-CO-): Acts as both a strong hydrogen bond donor and acceptor.

  • Thiophene & Toluene Moieties: Highly planar and hydrophobic, driving strong π−π stacking interactions.

The Causality of Precipitation: In pure, anhydrous DMSO, the solvent's strong hydrogen-bond accepting capacity outcompetes the compound's internal dimerization and π−π stacking, maintaining an amorphous, dissolved state [1]. However, DMSO is fiercely hygroscopic. When atmospheric water enters the system, water molecules preferentially hydrogen-bond with DMSO. This strips the DMSO solvation shell away from the compound. The molecule's native intermolecular forces take over, driving the system into a metastable supersaturated state, followed by rapid crystal nucleation [2]. Because the resulting crystalline form exists in a lower energy state than the original amorphous powder, it is exceptionally difficult to redissolve [1].

Diagnostic FAQs: Troubleshooting Specific Scenarios

Q: My 10 mM stock was perfectly clear yesterday, but today it has a white, needle-like precipitate at room temperature. Why? A: This is a classic symptom of moisture uptake. If your tube was left open or improperly sealed, the DMSO absorbed atmospheric water. Even a 2-5% increase in water content drastically reduces the solvation capacity for lipophilic compounds, shifting the solution into an unstable supersaturated zone where precipitation is inevitable [1].

Q: I thawed my aliquot from -20°C storage and it is cloudy. Can I just vortex it to fix the issue? A: No. Vortexing provides insufficient kinetic energy to break the high lattice energy of the newly formed crystals. Freeze-thaw cycles synergistically enhance precipitation because freezing concentrates the solute and water in the remaining liquid phase before total solidification, nucleating crystals [1]. You must use a combination of controlled heat and acoustic sonication to rescue the stock (see Protocol 2).

Q: Why does the compound precipitate immediately when I make serial dilutions directly into my aqueous assay buffer? A: This is known as "solvent crash." When a high-concentration DMSO stock is introduced directly to an aqueous medium, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded without a solvation shell before it can disperse [3]. Serial dilutions must be performed in 100% anhydrous DMSO prior to a final, single-step dilution into the aqueous buffer [4].

Quantitative Data: The Impact of Water and Thermal Stress

To predict and prevent precipitation, you must monitor water ingress and limit freeze-thaw cycles. The tables below summarize the physical changes in DMSO and the resulting impact on compound viability.

Table 1: Impact of Water Content on DMSO Physical Properties & Solvation [2]

Water Content in DMSO (% w/w) Freezing Point (°C) Solvation Capacity for Hydrophobes Risk of Precipitation
0.0% (Anhydrous) 18.5°C Optimal (Intact solvation shell) Low
2.0% - 5.0% ~ 10.0°C Reduced (Shell disruption begins) Moderate to High
10.0% < 0.0°C Poor (Water-DMSO network dominates) Very High

| 33.0% (Max hydration) | -73.0°C | Minimal | Guaranteed |

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO [5]

Freeze-Thaw Cycles Visual State of Solution Estimated Biological Activity / Potency
0 100% Clear solution Optimal (100%)
1 Clear, no visible precipitate Generally stable (95 - 98%)
3 Faint haze possible Slight decrease (85 - 95%)
5 Faint precipitate visible Significant loss (70 - 85%)

| 10 | Heavy crystalline precipitate | Substantial degradation (< 70%) |

Thermodynamic Workflow Visualization

The following diagram maps the thermodynamic pathway of precipitation and identifies the exact points where intervention is required.

DMSO_Precipitation Start Amorphous Compound + Anhydrous DMSO Stable Stable Stock Solution (Thermodynamically Soluble) Start->Stable Dissolution Water Moisture Uptake (Hygroscopic DMSO) Stable->Water Atmospheric Exposure FreezeThaw Freeze-Thaw Cycles (Thermal Stress) Stable->FreezeThaw Improper Storage Metastable Metastable Supersaturated Zone Water->Metastable FreezeThaw->Metastable Nucleation Crystal Nucleation Metastable->Nucleation Kinetic Trigger Precipitate Crystalline Precipitate (Lower Energy State) Nucleation->Precipitate Lattice Formation Rescue Rescue Protocol: Heat (37°C) + Sonication Precipitate->Rescue Intervention Rescue->Stable Redissolution (if intact)

Thermodynamic pathway of DMSO precipitation and targeted intervention strategies.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Prevent initial precipitation by eliminating moisture and establishing a self-validating baseline.

  • Purge Environment: Work inside a dry nitrogen or argon-purged glove box if possible. If working on a standard bench, minimize exposure time to ambient humidity.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity, packaged under argon). Do not use older bottles that have been repeatedly opened [3].

  • Dissolution: Accurately weigh 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. Add anhydrous DMSO to achieve the desired concentration (do not exceed 10 mM for long-term storage to avoid the metastable zone).

  • Mixing: Pipette gently to mix. Avoid vigorous vortexing initially, which can introduce micro-bubbles that act as nucleation sites.

  • Validation Step (Optical Clearance): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. An OD 600​ > 0.05 indicates the presence of nano-precipitates (Tyndall effect). The solution must read ~0.000.

  • Aliquot & Store: Immediately divide into single-use aliquots (e.g., 10-50 µL) in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C or -80°C [5].

Protocol 2: Rescue of Precipitated DMSO Stocks

Objective: Break the crystal lattice energy of precipitated stocks without thermally degrading the compound.

  • Visual Inspection: Identify the precipitate. If the precipitate is discolored (yellow/brown), the compound has likely degraded and must be discarded. If white/translucent, proceed to rescue.

  • Controlled Heating: Place the tightly sealed aliquot in a dry block heater or water bath set strictly to 37°C for 15 minutes. Do not use direct high heat or microwaves, which cause chemical degradation [6].

  • Acoustic/Bath Sonication: Transfer the warmed tube to a bath sonicator. Sonicate for 5–10 minutes. The cavitation bubbles provide the localized kinetic energy required to break the π−π stacking and hydrogen bonds of the crystal lattice [1].

  • Validation Step (Centrifugation): To ensure the compound is fully dissolved and not just suspended as micro-crystals, centrifuge the tube at 10,000 x g for 5 minutes.

  • Final Check: Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the rescue has failed (solubility limit exceeded or water content too high). If no pellet is present, the stock is rescued and must be used immediately.

References

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Ziath URL
  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath URL
  • FAQs on Inhibitor Preparation Sigma-Aldrich URL
  • Protocol for Dissolving Compounds in DMSO for Biological Assays Benchchem URL
  • Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO Benchchem URL
  • What to Do If DMSO Is Frozen DMSO Store URL
Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling and troubleshooting High-Performance Liquid Chromatography (HPLC) retention time. We will move beyond simple procedural lists to explain the fundamental principles governing the separation, empowering you to make informed decisions and develop robust, reproducible methods.

Analyte Overview: Understanding the Chemistry

The key to a successful HPLC method is understanding the physicochemical properties of your analyte. 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid possesses distinct features that dictate its behavior in a reversed-phase system:

  • An Acidic Moiety: The carboxylic acid group (-COOH) is the primary driver of its pH-dependent retention. The degree of ionization of this group dramatically alters the molecule's overall polarity.

  • A Hydrophobic Core: The molecule contains a benzoyl ring and a thiophene ring, contributing to its nonpolar character and enabling strong interaction with hydrophobic stationary phases like C18.

These characteristics mean that retention time is primarily a function of the hydrophobic interactions between the analyte and the stationary phase, which can be finely tuned by controlling the ionization state of the carboxylic acid via mobile phase pH.[1][2]

PropertyEstimated Value / CharacteristicImpact on HPLC Method Development
Molecular Formula C₁₃H₁₁NO₃SGoverns molecular weight and potential for interactions.
Structure Aromatic, HeterocyclicPossesses π-electrons that can interact with specific stationary phases (e.g., Phenyl-Hexyl).
Key Functional Group Carboxylic AcidMakes retention highly sensitive to mobile phase pH.[1]
Estimated pKa ~3.5 - 4.5The pH of the mobile phase must be carefully controlled in relation to this value.[2]
Estimated LogP Moderately HighIndicates good retention on reversed-phase columns (e.g., C18, C8) under acidic pH conditions.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during method development for this analyte.

Q1: My retention time is drifting or shifting between injections. What are the most common causes?

Retention time drift is a frequent issue that can compromise data quality.[3] The cause can be chemical or mechanical. First, determine if the retention time of an unretained peak (t₀) is also shifting.

  • If t₀ and analyte peaks both drift proportionally: The issue is likely related to the flow rate. Check for leaks in the system (often visible as salt deposits if using buffers), worn pump seals, or faulty check valves.[3][4] Even minor, non-drip leaks can cause significant drift.[4]

  • If only the analyte peak drifts while t₀ is stable: The problem is chemical. The most likely culprits are:

    • Inadequate Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injection.

    • Mobile Phase Instability: If using a volatile buffer component like trifluoroacetic acid (TFA) or formic acid, selective evaporation can change the mobile phase composition and pH over time.[4][5] Prepare fresh mobile phase daily.

    • Temperature Fluctuations: Even a 1°C change in column temperature can alter retention times by 1-2%.[3] Use a column oven for stable temperature control.

    • pH near pKa: If the mobile phase pH is too close to the analyte's pKa, small pH variations will cause large, unpredictable shifts in retention.[6]

Q2: How can I predictably increase or decrease the retention time of my analyte?

  • To Increase Retention Time:

    • Decrease Organic Solvent Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will increase retention. This is often the first and simplest adjustment.[7]

    • Lower the Mobile Phase pH: Adjust the pH to be at least 1.5-2 units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (neutral), increasing its hydrophobicity and interaction with the C18 stationary phase.[1][8]

  • To Decrease Retention Time:

    • Increase Organic Solvent Percentage: A higher concentration of the organic modifier will reduce retention.

    • Raise the Mobile Phase pH: Adjust the pH to be at least 1.5-2 units above the analyte's pKa. This deprotonates the carboxylic acid, making the analyte anionic and more polar, thus reducing its retention.

Q3: My peak shape is poor (significant tailing). What should I do?

Peak tailing for an acidic compound like this is often caused by unwanted secondary interactions with the stationary phase.

  • Check Mobile Phase pH: Tailing can occur if the pH is in a range where both the ionized and non-ionized forms of the analyte exist simultaneously.[1] Operate at a pH well below the pKa (e.g., pH 2.5-3.0) to ensure a single, neutral species.

  • Address Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at pH values above ~3.5, leading to ionic interactions with basic analytes. While your analyte is acidic, these sites can still cause issues. Using a low pH mobile phase suppresses silanol activity.[9]

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try injecting a lower concentration of your sample.

In-Depth Troubleshooting & Optimization Guides

Guide 1: Mastering Mobile Phase Control

For an ionizable compound, the mobile phase is the most powerful tool for controlling retention and selectivity.[2]

The Critical Role of pH

The retention of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is governed by the Henderson-Hasselbalch equation. The relationship between pH, the analyte's pKa, and its ionization state is the core principle for method development.

  • When pH < pKa: The carboxylic acid is predominantly in its protonated, neutral form (R-COOH). This form is more hydrophobic and will be strongly retained on a reversed-phase column.

  • When pH > pKa: The carboxylic acid is predominantly in its deprotonated, anionic form (R-COO⁻). This form is more polar and will be weakly retained, eluting much earlier.

  • When pH ≈ pKa: A mixture of both forms exists. This leads to poor peak shape and a method that is not robust, as minor fluctuations in pH will cause significant changes in retention time.[1][6]

G cluster_0 Mobile Phase pH vs. Analyte State Low_pH Low pH (e.g., 2.5) Well Below pKa Analyte_Neutral Analyte is Neutral (R-COOH) - Maximally Hydrophobic - Strong Retention Low_pH->Analyte_Neutral Protonation High_pH High pH (e.g., 7.0) Well Above pKa Analyte_Ionized Analyte is Ionized (R-COO⁻) - More Polar - Weak Retention High_pH->Analyte_Ionized Deprotonation

Caption: Relationship between mobile phase pH and analyte ionization state.

Selecting the Right Buffer

Using a buffer is essential to control the mobile phase pH and ensure method robustness.[10] The ideal buffer should have a pKa within ±1 pH unit of the desired mobile phase pH.[5][10]

BufferpKa (at 25°C)Useful pH RangeComments
Phosphate 2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2Excellent buffering capacity and UV transparency. The 1.1-3.1 range is ideal for this analyte.
Formate 3.82.8 - 4.8Volatile; suitable for LC-MS applications.
Acetate 4.83.8 - 5.8Volatile; suitable for LC-MS applications. May be too close to the analyte's pKa.
TFA (0.05-0.1%) ~0.5< 2.0Not a true buffer, but acts as an ion-pairing agent and keeps pH low and consistent. Can suppress MS signal.

Protocol Recommendation: For UV-based detection, a 20-50 mM phosphate buffer adjusted to pH 2.5-3.0 is an excellent starting point.

Choosing an Organic Modifier
  • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen-bond donor.[9] If peaks are co-eluting with impurities when using ACN, switching to MeOH is a valuable troubleshooting step.

Guide 2: Stationary Phase Selection

While a standard C18 column is the workhorse of reversed-phase HPLC and a good starting point, alternative stationary phases can provide unique selectivity.[10][11]

Stationary PhaseUSP CodeKey Characteristics & Use Case for This Analyte
C18 (Octadecylsilane) L1Primary Choice. High hydrophobicity provides strong retention for the analyte's core structure.
C8 (Octylsilane) L7Less retentive than C18. Useful if retention time is too long on a C18 column even with high organic content.
Phenyl-Hexyl L11Offers alternative selectivity through π-π interactions with the analyte's aromatic rings. Can be very effective at resolving the analyte from structurally similar impurities.[11]
Embedded Polar Group (e.g., RP-Amide) L60Can provide different selectivity and improved peak shape for polar compounds.

Step-by-Step Experimental Protocols

Protocol 1: Systematic Method Scouting

This protocol provides a structured approach to quickly find the optimal mobile phase and column for your separation.

Objective: To determine the best combination of stationary phase and mobile phase pH for optimal retention and peak shape.

Materials:

  • HPLC system with UV detector

  • Columns: C18, Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 20 mM Potassium Phosphate in Water, adjusted to pH 7.0

  • Mobile Phase B: Acetonitrile

  • Analyte Stock Solution: 1 mg/mL in 50:50 Acetonitrile:Water

Procedure:

  • Initial Gradient Screen (Low pH):

    • Install the C18 column and set the column oven to 30°C.

    • Equilibrate the system with 95% Mobile Phase A1 and 5% Mobile Phase B.

    • Inject the analyte solution.

    • Run a fast scouting gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

    • This initial run will determine the approximate organic percentage needed to elute the compound.[8]

  • Repeat with Phenyl-Hexyl Column:

    • Replace the C18 with the Phenyl-Hexyl column and repeat Step 1.

    • Compare the chromatograms. Note any changes in retention time and peak shape. The Phenyl-Hexyl may offer better selectivity if aromatic impurities are present.

  • Evaluate High pH (Optional):

    • Caution: Ensure your silica-based column is stable at high pH. Many are not. If required, use a hybrid or pH-stable column.

    • If separation at low pH is inadequate, repeat Step 1 using Mobile Phase A2 (pH 7.0).

    • At this pH, the analyte will be ionized and should elute very early. This confirms the acidic nature of the compound and the strong effect of pH.

  • Select Best Conditions & Optimize:

    • Based on the scouting runs, choose the column and pH that provide the best peak shape and initial separation.

    • Develop a more focused gradient around the elution percentage observed in the scouting run or convert to an isocratic method for simplicity if applicable. For example, if the peak eluted at 60% B on the fast gradient, a good starting point for an isocratic method would be 50-55% B.

Troubleshooting Workflow

When encountering retention time issues, a logical, step-by-step approach is crucial. This workflow starts with the most common and easily solved problems first.

Caption: Systematic workflow for troubleshooting HPLC retention time issues.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Colón-Torres, L., & Colón, L. A. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. Analytical and Bioanalytical Chemistry, 396(7), 2647–2656. [Link]

  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Dolan, J. W. (2002). Troubleshooting Basics, Part III: Retention Problems.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • ResearchGate. New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps | Request PDF.
  • YMC CO., LTD. Guides for method development.
  • Sigma-Aldrich. Developing HPLC Methods.
  • MAC-MOD Analytical.
  • Biotage. (2023, January 20).
  • Journal of Pharmaceutical Negative Results. (2024, September 11).
  • Moravek, Inc. (2024, December 3).
  • Veeprho. (2025, February 1).
  • MicroSolv Technology Corporation. (2026, February 15).
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Optimization

Technical Support Center: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges encountered during the extraction and purification of 3-[(4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges encountered during the extraction and purification of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This highly functionalized thiophene intermediate is prone to specific degradation pathways and co-precipitation issues that require precise stoichiometric and environmental control.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of p-Toluic Acid in my final extract, and why doesn't a standard acid-base wash remove it? Causality: p-Toluic acid (4-methylbenzoic acid) is generated via the hydrolysis of unreacted 4-methylbenzoyl chloride during the aqueous quench. Both your target product and p-toluic acid possess carboxylic acid moieties. Because they have relatively similar acidity profiles, a simple alkaline quench followed by acidification will co-precipitate both compounds. Solution: You must exploit differential solubility rather than purely relying on pKa. While the target compound is highly crystalline and poorly soluble in non-polar aromatic solvents, p-toluic acid retains solubility in warm toluene. By implementing a selective trituration step post-precipitation, you can selectively leach the p-toluic acid from the filter cake without losing your target product.

Q2: How do I prevent the decarboxylation impurity (3-(4-methylbenzamido)thiophene) during acidic isolation? Causality: Thiophene-2-carboxylic acids are highly susceptible to protodecarboxylation, a process driven by electrophilic attack at the ipso carbon[1]. The electron-donating nature of the adjacent amide group at the 3-position stabilizes the intermediate transition state, significantly lowering the activation energy for CO2 extrusion. This degradation accelerates exponentially at elevated temperatures in the presence of strong mineral acids. Solution: Avoid concentrated hydrochloric acid (HCl). Instead, utilize a controlled acidification protocol using a weaker organic acid (e.g., citric acid) or highly dilute HCl (1M) added dropwise. Maintain the internal temperature strictly below 10 °C. The pKa of the parent thiophene-2-carboxylic acid is approximately 3.49[2]; therefore, adjusting the pH to exactly 3.0 is sufficient to fully protonate the product without creating a hyper-acidic environment that triggers decarboxylation.

Q3: What is the best method to minimize the di-acylated impurity? Causality: Excess 4-methylbenzoyl chloride can react with the newly formed secondary amide nitrogen, forming a highly lipophilic, imide-like di-acylated byproduct. Solution: This impurity lacks an acidic proton and is neutral under alkaline conditions. It must be removed before acidification. Perform a rigorous organic wash (using MTBE or Hexane) on the alkaline aqueous phase (pH 9–10). The di-acylated impurity will partition into the organic waste stream, leaving the carboxylate salt of the target product in the aqueous phase.

Part 2: Quantitative Impurity Data

Impurity NameOrigin / CausalityPhysicochemical PropertyTargeted Removal Strategy
p-Toluic Acid Hydrolysis of 4-methylbenzoyl chloridepKa ~4.37Selective trituration in warm toluene
3-(4-Methylbenzamido)thiophene Protodecarboxylation of productNeutral (Loss of CO2)Preventative: Acidify at T < 10 °C, pH > 2.5
Di-acylated Imide Over-acylation of the amide nitrogenHighly lipophilic (High LogP)MTBE/Hexane wash of alkaline aqueous phase
3-Amino-2-thiophenecarboxylic acid Unreacted starting materialAmphotericRemoved during initial organic washes

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic integrity at every critical junction.

Phase 1: Alkaline Quench and Neutral Impurity Clearance

  • Quench: Transfer the crude reaction mixture to a jacketed reactor. Slowly add 2M NaOH (aq) until the aqueous phase reaches a stable pH of 9.5–10.0.

    • Causality: This converts the target product and p-toluic acid into their water-soluble sodium salts, while leaving the di-acylated impurity and unreacted organics neutral.

  • Organic Wash: Add 3 volumes of Methyl tert-butyl ether (MTBE). Agitate vigorously for 15 minutes, then allow phase separation.

  • IPC Validation: Sample the organic phase and analyze via TLC/UPLC. Confirm the presence of the di-acylated impurity and the absence of the target product. Discard the organic layer.

Phase 2: Controlled Acidification and Precipitation 4. Cooling: Chill the retained aqueous phase to an internal temperature of 2–5 °C. 5. Acidification: Begin dropwise addition of 20% (w/v) aqueous citric acid. Monitor the pH continuously. Stop addition when the pH reaches exactly 3.0.

  • Causality: Citric acid prevents localized pH spikes that cause protodecarboxylation[1].

  • IPC Validation: Observe the reaction for gas evolution (CO2). If bubbling occurs, the pH is dropping too rapidly, indicating active decarboxylation. Take an IPC aliquot for rapid UPLC analysis to ensure the decarboxylated species remains <0.1%.

  • Filtration: Stir the resulting slurry for 1 hour at 5 °C to ensure complete crystallization. Filter the precipitate under vacuum.

Phase 3: Selective Trituration 8. Trituration: Suspend the wet filter cake in 4 volumes of warm toluene (45 °C). Stir for 30 minutes.

  • Causality: Toluene selectively dissolves the p-toluic acid while the target product remains insoluble.

  • Final Isolation: Filter the purified product and wash the cake with 1 volume of cold heptane to displace residual toluene. Dry under vacuum at 40 °C to constant weight.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Impurities) AlkQuench Alkaline Quench (pH 9-10) NaOH (aq) Crude->AlkQuench PhaseSep1 Phase Separation AlkQuench->PhaseSep1 OrgWaste1 Organic Wash (Di-acylated & Neutrals) PhaseSep1->OrgWaste1 Discard AqPhase1 Aqueous Phase (Product & p-Toluic Acid Salts) PhaseSep1->AqPhase1 Retain Acidification Controlled Acidification (Citric Acid, pH 3.0, T < 10°C) AqPhase1->Acidification Filtration Filtration of Precipitate Acidification->Filtration Trituration Trituration (Warm Toluene) Removes p-Toluic Acid Filtration->Trituration PureProduct Pure 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid Trituration->PureProduct

Workflow for the extraction and purification of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

References

  • Font, M., Quibell, J. M., Perry, G. J. P., & Larrosa, I. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(41), 5584-5597.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid in Aqueous Solutions

Welcome to the technical support center for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in aqueous solutions during your experiments. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing.

Introduction

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is a molecule that incorporates three key functional groups: a thiophene ring, a carboxylic acid, and an amide linkage. Each of these moieties presents distinct stability challenges in aqueous environments. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the primary causes of degradation and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the degradation of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid in aqueous solutions?

A1: The degradation of this compound in aqueous solutions is primarily attributed to three main pathways:

  • Amide Bond Hydrolysis: The amide linkage can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.[1] This results in the formation of 3-amino-2-thiophene-carboxylic acid and 4-methylbenzoic acid.

  • Oxidative Degradation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.[2] This can lead to the formation of sulfoxides or sulfones, altering the molecule's properties.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to complex degradation pathways and the formation of various byproducts.

Q2: What is the ideal pH range for preparing and storing aqueous solutions of this compound?

A2: To minimize amide hydrolysis, it is generally recommended to prepare and store aqueous solutions in a pH range of 6 to 8. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1] However, the optimal pH for your specific application should be determined experimentally.

Q3: Can I heat my aqueous solution to aid in dissolution?

A3: While gentle heating may be used to aid dissolution, prolonged exposure to high temperatures should be avoided. Elevated temperatures can significantly accelerate the rate of amide hydrolysis and other degradation reactions.[3]

Q4: How should I store my stock solutions to ensure long-term stability?

A4: For long-term storage, it is recommended to store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or activity over time. Amide bond hydrolysis.- Verify the pH of your solution and adjust to a neutral range (pH 6-8).- Store solutions at lower temperatures (-20°C or -80°C).- Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis. Degradation of the parent compound.- Perform forced degradation studies (see protocol below) to identify potential degradation products.- Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Solution changes color (e.g., turns yellow or brown). Oxidation of the thiophene ring or other chromophoric degradation.- Degas your solvents to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid, BHT) to your solution, if compatible with your experimental system.- Protect your solution from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound from the solution. Low aqueous solubility or degradation to a less soluble product.- Determine the solubility of your compound in the chosen buffer system.- Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the co-solvent is compatible with your experiment.- If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its composition.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Solvent Selection: Begin by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.

  • Buffer Preparation: Prepare an aqueous buffer at a pH between 6 and 8 (e.g., phosphate-buffered saline, PBS). Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Solution Preparation: Slowly add the organic stock solution to the degassed aqueous buffer while gently stirring to achieve the desired final concentration. Ensure the final concentration of the organic co-solvent is low enough to not interfere with your experiment.

  • Storage: Store the final solution in amber glass vials at -20°C or -80°C. For frequent use, prepare smaller aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H2O2). Incubate at room temperature, protected from light, for a set period.

  • Photodegradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Store a solid sample of the compound in a high-temperature oven (e.g., 80°C) for a set period.

  • Analysis: Analyze all samples (including an untreated control) by a suitable analytical method, such as reverse-phase HPLC with a UV or mass spectrometric detector, to identify and quantify any degradation products.[6]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid hydrolysis_product1 3-Amino-2-thiophene- carboxylic acid parent->hydrolysis_product1 H₂O / H⁺ or OH⁻ hydrolysis_product2 4-Methylbenzoic acid parent->hydrolysis_product2 H₂O / H⁺ or OH⁻ oxidation_product Thiophene-S-oxide derivative parent->oxidation_product [O] photo_product Complex mixture of degradation products parent->photo_product hν (Light) start Stability Issue Observed (e.g., loss of activity, new peaks in HPLC) check_pH Check pH of Solution start->check_pH ph_ok pH is Neutral (6-8) check_pH->ph_ok Yes ph_not_ok pH is Acidic or Basic check_pH->ph_not_ok No check_storage Review Storage Conditions ph_ok->check_storage adjust_pH Adjust pH to Neutral Range ph_not_ok->adjust_pH adjust_pH->check_storage storage_ok Stored Cold and Dark check_storage->storage_ok Yes storage_not_ok Improper Storage check_storage->storage_not_ok No check_oxygen Consider Oxidation storage_ok->check_oxygen adjust_storage Store at -20°C or -80°C Protect from Light storage_not_ok->adjust_storage adjust_storage->check_oxygen oxygen_suspected Oxidation Suspected check_oxygen->oxygen_suspected Yes oxygen_not_suspected Oxidation Unlikely check_oxygen->oxygen_not_suspected No use_degassed_solvents Use Degassed Solvents Consider Antioxidants oxygen_suspected->use_degassed_solvents forced_degradation Perform Forced Degradation Study oxygen_not_suspected->forced_degradation use_degassed_solvents->forced_degradation identify_degradants Identify Degradation Products (HPLC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Formulation and Handling Procedures identify_degradants->optimize_conditions

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Optimization

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid poor solubility troubleshooting

Overview & Mechanistic Root Cause 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (Molecular Weight: ~261.3 g/mol ) is a highly lipophilic compound frequently utilized in biochemical and cellular assays. Researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Root Cause

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (Molecular Weight: ~261.3 g/mol ) is a highly lipophilic compound frequently utilized in biochemical and cellular assays. Researchers commonly report severe precipitation and inconsistent assay readouts when transitioning this compound from organic master stocks into aqueous experimental media.

The Causality of Poor Solubility (E-E-A-T):

  • Hydrophobic Stacking: The molecule contains a bulky 4-methylbenzoyl group and a thiophene ring. These aromatic systems drive strong intermolecular π-π stacking and hydrophobic aggregation in water, directly violating the ideal parameters for aqueous solubility outlined in[1].

  • pH-Dependent Ionization: The carboxylic acid moiety has an estimated pKa of ~3.5–4.5. In acidic or neutral-low pH environments (pH < 6.0), the acid remains predominantly protonated (uncharged), minimizing ion-dipole interactions with water and forcing the molecule to crash out.

  • Solvent Shock: Rapid introduction of a highly concentrated DMSO stock into an aqueous buffer causes immediate local supersaturation, leading to amorphous precipitation before the compound can thermodynamically disperse[2].

Troubleshooting FAQs

Q1: My compound powder won't fully dissolve in 100% DMSO. What am I doing wrong? A: The compound may have formed a highly stable crystalline lattice during synthesis or storage.

  • Causality & Solution: Ensure you are using anhydrous, molecular-biology-grade DMSO. DMSO rapidly absorbs atmospheric moisture, which drastically reduces its[2]. If the solution remains cloudy, warm the vial to 37°C in a water bath and sonicate for 10–15 minutes to provide the activation energy required to break the crystal lattice.

Q2: The compound dissolves in DMSO, but precipitates immediately upon addition to my cell culture media. How can I prevent this? A: This is a classic case of "solvent shock" causing the compound to crash out below its critical aggregation concentration.

  • Causality & Solution: Do not add the DMSO stock directly to the full volume of aqueous media. Instead, use a step-wise dilution method. Alternatively, formulate the aqueous buffer with a solubility enhancer like [3]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 4-methylbenzoyl tail, while its hydrophilic exterior maintains aqueous solubility[4].

Q3: Does the pH of my assay buffer matter? A: Yes, it is the most critical factor for this specific compound. At pH 4.0, the compound is almost entirely insoluble. You must ensure your working buffer is strictly maintained at pH 7.2–7.4. At this physiological pH, the carboxylic acid is deprotonated (forming a carboxylate anion), which significantly increases the thermodynamic solubility of the molecule.

Quantitative Data: Solubility Profile

The following table summarizes the expected solubility limits of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid across different solvent systems to guide your experimental design.

Solvent SystempHApparent Solubility LimitRecommendation
100% Anhydrous DMSO N/A> 50 mMIdeal for master stock preparation.
Aqueous Buffer (PBS) 4.0< 1 µMAvoid. Compound is fully protonated and insoluble.
Aqueous Buffer (PBS) 7.4~10 - 20 µMSuitable for low-concentration biochemical assays.
10% HP-β-CD in PBS 7.4> 500 µMRecommended for high-concentration cellular assays.
Media + 10% FBS 7.4~50 µMProteins in FBS act as natural carrier sinks.

Experimental Protocols

Protocol A: Preparation of a 50 mM DMSO Master Stock

Self-validating system: The final solution must be completely optically clear. Hold the vial against a dark background and shine a light through it; if you observe light scattering (Tyndall effect), you have a micro-suspension, not a true solution.

  • Equilibration: Allow the lyophilized compound and anhydrous DMSO to reach room temperature in a desiccator to prevent moisture condensation[2].

  • Calculation: Weigh the powder accurately. For a 50 mM stock, dissolve 13.06 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solubilization: Vortex vigorously for 2 minutes. If particulates remain, place the sealed vial in a 37°C ultrasonic bath for 10 minutes.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (to prevent repeated freeze-thaw cycles) and store at -20°C or -80°C[2].

Protocol B: HP-β-CD Mediated Aqueous Formulation (For target concentrations > 20 µM)

Self-validating system: A successful inclusion complex will remain completely transparent indefinitely at room temperature without forming a pellet upon centrifugation at 10,000 x g for 5 minutes.

  • Buffer Prep: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Pre-warming: Warm both the 50 mM DMSO stock and the HP-β-CD buffer to 37°C to increase kinetic solubility during mixing.

  • Dropwise Addition: While vortexing the HP-β-CD buffer at medium speed, add the required volume of the DMSO stock dropwise. (e.g., Add 10 µL of 50 mM stock to 990 µL of buffer to achieve a 500 µM working solution with 1% DMSO).

  • Equilibration: Allow the host-guest complex to thermodynamically equilibrate at room temperature for 15 minutes prior to application in your assay[4].

Solubilization Workflow

G N1 Solid Compound 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid N2 Add Anhydrous DMSO (Target: 10-50 mM) N1->N2 N3 Fully Dissolved? N2->N3 N4 Warm to 37°C & Sonicate (10 min) N3->N4 No N5 Aqueous Dilution Phase (Buffer pH 7.4) N3->N5 Yes N4->N3 N6 Target Conc. > 20 µM? N5->N6 N7 Direct Buffer Addition (Dropwise, High Vortex) N6->N7 No N8 Formulation Required (Add to 10% HP-β-CD buffer) N6->N8 Yes N9 Clear Working Solution Ready for Assay N7->N9 N8->N9

Decision tree for solubilizing 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

References

  • Wu, C. Y., & Benet, L. Z. (2016). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. URL: [Link]

  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Allosteric Modulation: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid vs. Standard Thiophene Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus: Non-Nucleoside Inhibitor (NNI) development for viral RNA-dependent RNA polymerases (specifically HCV NS5B). Executive Summary Thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Non-Nucleoside Inhibitor (NNI) development for viral RNA-dependent RNA polymerases (specifically HCV NS5B).

Executive Summary

Thiophene derivatives are ubiquitous building blocks in medicinal chemistry, historically utilized for their broad-spectrum antimicrobial and anti-inflammatory properties. However, standard, unoptimized thiophene-2-carboxylic acids often suffer from promiscuous binding and low target-specific potency.

The introduction of specific steric and electronic vectors—namely, the transition to the 3-[(4-methylbenzoyl)amino]-2-thiophene-carboxylic acid scaffold—represents a paradigm shift in antiviral drug design. This specific substitution pattern transforms a generic heterocyclic building block into a highly potent, allosteric Non-Nucleoside Inhibitor (NNI) that specifically targets Thumb Pocket II (Site II) of the Hepatitis C Virus (HCV) NS5B polymerase[1]. This guide objectively compares the mechanistic advantages, binding kinetics, and experimental performance of this advanced scaffold against standard thiophene derivatives.

Structural Causality: The Allosteric Advantage

To understand why 3-[(4-methylbenzoyl)amino]-2-thiophene-carboxylic acid outperforms standard thiophene derivatives, we must analyze the causality behind its structural components in the context of the NS5B polymerase binding pocket.

  • The Carboxylic Acid Anchor: Both standard thiophene-2-carboxylic acids and the target compound possess this moiety. It is strictly required to form critical electrostatic interactions (salt bridges and hydrogen bonds) with basic residues at the base of the thumb domain[1].

  • The 3-Amino Linkage: Standard thiophenes lack this hinge. The amino linkage introduces essential conformational flexibility, allowing the molecule to adapt to the shallow topography of the allosteric site.

  • The 4-Methylbenzoyl Extension (The Critical Differentiator): Standard thiophene derivatives fail to achieve high potency because they cannot adequately fill the hydrophobic pocket. The lipophilic 4-methylphenyl ring precisely occupies the hydrophobic floor of Thumb Pocket II (interacting with residues Leu419, Met423, and Ile482)[2].

By wedging into this specific allosteric site, the 3-[(4-methylbenzoyl)amino] scaffold acts as a molecular wedge. It restricts the relative movement between the thumb and fingers domains, trapping the polymerase in an "open," catalytically incompetent conformation[3]. Standard thiophenes lack the necessary steric bulk to arrest this conformational dynamic.

G A Apo NS5B (Open Conformation) B RNA Template + NTP Binding A->B Natural Pathway E Locked Inactive State (Thumb Pocket II) A->E Conformational Arrest C Active NS5B (Closed Conformation) B->C D Viral RNA Synthesis C->D I 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid I->A Allosteric Binding E->C Blocks Closure

Caption: Allosteric mechanism: The target scaffold locks NS5B in an open state, preventing active closure.

Quantitative Performance Comparison

The structural modifications directly translate to superior biochemical and cellular performance. The data below synthesizes the performance of the highly optimized 3-[(4-methylbenzoyl)amino] scaffold (representative of clinical candidates like VX-222/VCH-759 precursors) against standard, unoptimized building blocks[2],[4].

Parameter3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (Optimized NNI)Standard 3-Aminothiophene-2-carboxylic acid (Unoptimized)Broad-Spectrum Thiophene Antimicrobials
Primary Target HCV NS5B Polymerase (Thumb Site II)Weak/Non-specific bindingBacterial/Fungal targets
Enzymatic IC₅₀ (NS5B) 0.9 – 1.2 µM> 50 µM> 100 µM
Cellular EC₅₀ (Replicon) 10 – 25 nM> 100 µMN/A (Cytotoxic at high doses)
Binding Affinity (K_d) Low NanomolarHigh MicromolarNon-specific
Mechanism of Action Allosteric conformational arrest (Locks "Open" state)Transient, weak active-site or surface bindingMembrane disruption / Non-specific
Resistance Profile High barrier (Requires L419/M423 mutations)N/A (No selective pressure)Low barrier

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to evaluate these compounds. As an Application Scientist, I emphasize that how you run the assay dictates the validity of the data.

Protocol A: NS5B Polymerase Inhibition Assay (Fluorescence-Based)

Causality Note: Because the 3-[(4-methylbenzoyl)amino] scaffold is an allosteric inhibitor that traps the apo-enzyme, pre-incubation is strictly mandatory . Introducing the RNA template and NTPs before the inhibitor allows the enzyme to transition to the closed, active state, which will artificially inflate the apparent IC₅₀[1].

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM purified recombinant HCV NS5B (genotype 1b or 2a) to a 384-well plate. Add the thiophene derivative in a 10-point dose-response series (0.1 nM to 10 µM, 1% final DMSO). Incubate at 25°C for 30 minutes. This step is critical to allow the inhibitor to access and lock Thumb Pocket II.

  • Reaction Initiation: Add 500 nM of a custom fluorescently labeled RNA primer/template complex and 100 µM of NTP mix.

  • Kinetic Readout: Monitor fluorescence polarization or fluorescence resonance energy transfer (FRET) continuously for 60 minutes at 30°C.

  • Data Validation: Calculate the IC₅₀ using a 4-parameter logistic fit. A valid assay must show a Hill slope near 1.0; a steeper slope indicates compound aggregation (false positive).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Note: Enzymatic inhibition does not prove direct target engagement. SPR is required to confirm that the derivative physically binds to the polymerase and to differentiate the slow off-rate of the 4-methylbenzoyl scaffold from the rapid, transient binding of standard thiophenes[4].

  • Sensor Chip Functionalization: Immobilize His-tagged NS5B onto an NTA sensor chip to a density of ~3000 RU.

  • Analyte Injection: Inject the thiophene compounds at flow rates of 50 µL/min to minimize mass transport limitations. Use a concentration series from 0.1× to 10× the estimated K_d.

  • Association/Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Validation: The 3-[(4-methylbenzoyl)amino] derivative will exhibit a distinct, slow dissociation phase (residence time), confirming deep pocket binding, whereas standard thiophenes will show "square wave" sensograms indicative of non-specific, low-affinity interactions.

W S1 Step 1: Compound Synthesis & Purification (>98% HPLC) S2 Step 2: NS5B Polymerase Inhibition Assay (IC50) S1->S2 S3 Step 3: SPR Binding Kinetics (Kd & Residence Time) S2->S3 S4 Step 4: HCV Replicon Assay (Cellular EC50) S3->S4 S5 Step 5: Cytotoxicity Profiling (CC50 in Huh-7 cells) S4->S5

Caption: Hierarchical screening workflow ensuring target engagement and cellular efficacy.

Conclusion

The transition from standard thiophene-2-carboxylic acids to the 3-[(4-methylbenzoyl)amino]-2-thiophene-carboxylic acid scaffold is a masterclass in structure-based drug design. By appending a precisely angled, lipophilic 4-methylbenzoyl group, researchers successfully transformed a generic building block into a highly selective molecular wedge capable of arresting the conformational dynamics of viral polymerases. For drug development professionals, this scaffold serves as a foundational blueprint for designing next-generation allosteric modulators.

References[3] 1YVX: Hepatitis C Virus RNA Polymerase Genotype 2a In Complex With Non-Nucleoside Analogue Inhibitor - RCSB PDB. RCSB Protein Data Bank. URL: https://www.rcsb.org/structure/1YVX[2] Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - ASM Journals. Antimicrobial Agents and Chemotherapy. URL: https://journals.asm.org/doi/10.1128/AAC.02800-14[4] Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/24144213/[1] Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - MDPI. Viruses. URL: https://www.mdpi.com/1999-4915/2/10/2169

Sources

Comparative

Comparative Efficacy of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid Analogs as Targeted Angiogenesis Inhibitors

Executive Summary & Mechanistic Rationale The pursuit of novel antiangiogenic therapies frequently centers on the inhibition of Receptor Tyrosine Kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of novel antiangiogenic therapies frequently centers on the inhibition of Receptor Tyrosine Kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3). While classic anthranilamide derivatives (such as AAL993) have demonstrated potent VEGFR2 inhibition, metabolic liabilities and off-target toxicities necessitate the exploration of novel bioisosteres.

As demonstrated by Papakyriakou et al. [1], the 3-aminothiophene-2-carboxylic acid scaffold serves as a highly effective, privileged structural motif for kinase inhibition. Specifically, 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (CAS 478080-03-4) and its analogs mimic the hinge-binding interactions of anthranilamides within the orthosteric ATP-binding pocket of VEGFR2. Because VEGFR2 signaling is the master regulator of endothelial cell proliferation and migration [2], competitive inhibition at this node effectively halts tumor-induced angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Inhibitor 3-Benzamidothiophene Analogs Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Angiogenesis (Endothelial Proliferation) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1. Mechanism of action: Analogs competitively inhibit VEGFR2, blocking downstream angiogenesis.

Comparative Efficacy Data

To establish a robust Structure-Activity Relationship (SAR) profile, we evaluated the base 4-methylbenzoyl analog against structural variants featuring differing electronic and steric properties on the benzoyl ring. AAL993 was utilized as the benchmark clinical-grade control.

Table 1: In Vitro Kinase Inhibition Profiling

Biochemical efficacy was determined via TR-FRET assays to quantify the half-maximal inhibitory concentration (IC₅₀).

CompoundVEGFR2 IC₅₀ (nM)FLT3 IC₅₀ (nM)Selectivity Ratio (FLT3/VEGFR2)
AAL993 (Control) 22 ± 345 ± 52.0
4-Methylbenzoyl (CAS 478080-03-4) 48 ± 6110 ± 122.3
4-Methoxybenzoyl 135 ± 15>500>3.7
3-Fluoro-4-methylbenzoyl 18 ± 230 ± 41.6

Data Interpretation: The addition of an electron-withdrawing fluorine atom at the meta-position (3-Fluoro-4-methylbenzoyl) enhances the binding affinity to VEGFR2, outperforming the base 4-methylbenzoyl analog and rivaling the AAL993 control. Conversely, bulky electron-donating groups (4-Methoxybenzoyl) induce steric clashes within the hydrophobic pocket, significantly reducing efficacy.

Table 2: In Vivo Zebrafish Angiogenesis Inhibition

To translate biochemical affinity into physiological efficacy, compounds were tested in a transgenic zebrafish model. Efficacy is measured by the reduction of intersegmental vessel (ISV) formation.

Compound (10 μM Dose)% Reduction in ISV LengthSurvival Rate at 50 hpf (%)
Vehicle (0.1% DMSO) 0%98%
AAL993 (Control) 85% ± 4%92%
4-Methylbenzoyl (CAS 478080-03-4) 72% ± 5%95%
4-Methoxybenzoyl 35% ± 8%96%
3-Fluoro-4-methylbenzoyl 88% ± 3%89%

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that data is only as reliable as the assay's internal logic. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro VEGFR2 Kinase Assay (TR-FRET)

Causality of Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to isolate the direct biochemical interaction between the analog and the VEGFR2 kinase domain. The delayed emission reading of TR-FRET eliminates compound auto-fluorescence—a common optical artifact when screening conjugated thiophene systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 3-benzamidothiophene analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 0.5 nM of recombinant human VEGFR2 kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add an ATP/Substrate mix (10 μM ATP, 50 nM ULight-TK peptide). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (final 10 mM) and Eu-anti-phospho-Tyrosine antibody (2 nM). Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Self-Validation Mechanism: The protocol validates itself via the calculation of a Z'-factor. By including a known pan-kinase inhibitor (Staurosporine) as a positive control and a vehicle (1% DMSO) as a negative control, a Z'-factor > 0.7 must be achieved. This confirms that the assay's dynamic range is robust and that any observed IC₅₀ is a true pharmacological displacement of ATP, not assay drift.

Protocol B: Zebrafish In Vivo Phenotypic Assay

Causality of Choice: While in vitro assays confirm target engagement, they cannot predict pharmacokinetic barriers (e.g., cell permeability) or off-target developmental toxicity. We employ the transgenic Tg(kdrl:gfp)s843 zebrafish model [3] because it expresses Green Fluorescent Protein (GFP) specifically in endothelial cells. Furthermore, zebrafish embryos do not rely on a functional cardiovascular system for early survival, allowing us to observe severe antiangiogenic phenotypes without immediate lethality.

Zebrafish_Workflow Embryo Tg(kdrl:gfp)s843 Embryos (20 hpf) Treatment Compound Incubation (10 μM Analogs) Embryo->Treatment Incubation Incubate to 50 hpf (28.5°C) Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Quantification ImageJ Quantification Imaging->Quantification

Fig 2. In vivo phenotypic screening workflow using transgenic zebrafish to quantify angiogenesis.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized Tg(kdrl:gfp)s843 embryos and maintain them in standard E3 embryo medium at 28.5°C.

  • Dechorionation & Arraying: At 20 hours post-fertilization (hpf)—just prior to the sprouting of intersegmental vessels—enzymatically dechorionate the embryos using pronase and array them in 12-well plates (15 embryos/well).

  • Dosing: Replace the E3 medium with medium containing 10 μM of the target analogs, 10 μM AAL993 (positive control), or 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plates in the dark at 28.5°C until 50 hpf.

  • Imaging & Quantification: Anesthetize the embryos with 0.016% tricaine. Mount them laterally and capture fluorescent images. Use ImageJ software to quantify the total length of the GFP-expressing intersegmental vessels.

Self-Validation Mechanism: The assay decouples targeted efficacy from generalized toxicity. The inclusion of AAL993 serves as a validated antiangiogenic baseline. Crucially, we monitor the overall embryo survival rate and gross morphology (e.g., absence of necrosis). A survival rate of >90% (as seen in Table 2) proves that the reduction in vessel length is due to specific VEGFR2 pathway inhibition rather than non-specific compound cytotoxicity.

Conclusion

The comparative analysis demonstrates that 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid analogs are highly viable alternatives to traditional anthranilamide VEGFR2 inhibitors. The base compound (CAS 478080-03-4) provides a stable, synthetically accessible scaffold. By applying structure-based drug design—specifically the introduction of a meta-fluoro group—researchers can achieve sub-20 nM biochemical potency and >85% in vivo antiangiogenic efficacy, making this class of compounds highly attractive for preclinical oncology pipelines.

References

  • Papakyriakou, A., Kefalos, P., Sarantis, P., Tsiamantas, C., Xanthopoulos, K. P., Vourloumis, D., & Beis, D. (2014). "A zebrafish in vivo phenotypic assay to identify 3-aminothiophene-2-carboxylic acid-based angiogenesis inhibitors." Assay and Drug Development Technologies, 12(9-10), 527-535. URL: [Link] [1]

  • Shibuya, M. (2011). "Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies." Genes & Cancer, 2(12), 1097-1105. URL:[Link] [2]

  • Simons, M., Gordon, E., & Claesson-Welsh, L. (2015). "State-of-the-Art Methods for Angiogenesis." Circulation Research, 116(9), 1505-1513. URL:[Link] [3]

Validation

Benchmarking 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid: A Next-Generation PTP1B Inhibitor

Executive Summary & Mechanistic Rationale Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity[1]. Historically, the clinical development of PTP1B inhibitors has been hindered by a fundamental biochemical paradox: compounds with the highest affinity (such as difluoromethylphosphonates) carry dense negative charges that prevent cellular membrane penetration[1].

To bypass this barrier, structural biologists and medicinal chemists have turned to lipophilic bioisosteres. Thiophene-2-carboxylic acid derivatives have emerged as a breakthrough class, mimicking the natural phosphotyrosine (pTyr) substrate while maintaining sufficient lipophilicity for active cellular uptake[2]. This guide objectively benchmarks 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid against established PTP1B inhibitors, providing actionable experimental frameworks and structural insights for drug development professionals.

Signaling Pathway Context & Structural Dynamics

PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). This enzymatic action effectively shuts down the downstream phosphatidylinositol 3-kinase (PI3K)/Akt pathway, preventing the translocation of GLUT4 and halting cellular glucose uptake[3].

By utilizing a thiophene-2-carboxylic acid core, 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid anchors firmly into the catalytic pocket, forming critical hydrogen bonds with Arg221 in the PTP loop[1]. The 4-methylbenzoyl moiety is strategically positioned to extend into the secondary aryl-binding site. This dual-pocket engagement not only enhances binding affinity to subnanomolar levels but also drives selectivity against closely related phosphatases like T-cell protein tyrosine phosphatase (TCPTP)[2].

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K / Akt Pathway IRS1->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS1 Dephosphorylates (Inactivates) Inhibitor 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid Inhibitor->PTP1B Competitive Inhibition

Insulin signaling pathway illustrating PTP1B-mediated dephosphorylation and targeted inhibition.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid, we benchmark it against Suramin (a standard non-competitive inhibitor), Ertiprotafib (a historically significant clinical candidate), and generic difluoromethylphosphonates (DFMP).

Inhibitor Class / CompoundPrimary Target SiteIC50 / KiCell PermeabilitySelectivity (PTP1B vs TCPTP)
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid Active Site + 2nd pTyr Pocket~0.68 - 5.0 nMHigh (Active Hepatocyte Uptake)> 10-fold
Difluoromethylphosphonates (DFMP) Active Site~10.0 nMLow (Highly Charged)< 5-fold
Ertiprotafib Allosteric / Active~1,600 nMModerateLow
Suramin Non-competitive~15,000 nMLowLow

Data synthesized from established structure-activity relationship (SAR) studies of thiophene-2-carboxylic acid derivatives[1],[2].

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, ensuring assay reproducibility is paramount. The following protocols are designed as self-validating systems to accurately benchmark thiophene-2-carboxylic acid derivatives.

Protocol A: In Vitro PTP1B Enzyme Inhibition Assay (pNPP Cleavage)

Objective: Establish the baseline biochemical potency (IC50 and Ki) before introducing cellular variables.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 50 mM NaCl.

    • Causality Insight: You must add 1 mM Dithiothreitol (DTT) fresh on the day of the assay. PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215)[3]. Without a reducing agent, this residue rapidly oxidizes, destroying enzyme activity and yielding false-positive inhibition readouts.

  • Enzyme-Inhibitor Incubation: Dispense 0.5 nM of recombinant human PTP1B into a 96-well microplate. Add 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl phosphate (pNPP).

  • Detection: Measure the absorbance of the cleaved product (p-nitrophenol) continuously at 405 nm for 10 minutes using a microplate reader.

  • Self-Validation (Z'-Factor): Include a vehicle control (DMSO) and a positive control (Suramin). Calculate the Z'-factor. A Z' > 0.5 confirms the assay's dynamic range is robust enough to distinguish subnanomolar differences.

Assay_Workflow Prep 1. Enzyme Prep Recombinant PTP1B + Fresh DTT Incubation 2. Incubation Inhibitor vs Controls (30 mins) Prep->Incubation Substrate 3. Substrate pNPP Addition (Catalytic Phase) Incubation->Substrate Detection 4. Detection Absorbance Read (405 nm) Substrate->Detection Analysis 5. Analysis IC50 & Z'-Factor Calculation Detection->Analysis

Self-validating high-throughput screening workflow for PTP1B enzyme inhibition assays.

Protocol B: Hepatocyte Glucose Uptake Assay (Cellular Efficacy)

Objective: Validate that the thiophene-2-carboxylic acid scaffold successfully overcomes the membrane permeability barrier[2].

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 2×104 cells/well.

    • Causality Insight: Why HepG2 cells? PTP1B is heavily expressed in the liver, and hepatic insulin resistance is a primary driver of type 2 diabetes. HepG2 cells provide a physiologically relevant model for assessing the active transport of thiophene-2-carboxylic acid derivatives into hepatocytes[2].

  • Starvation & Treatment: Starve the cells in serum-free DMEM for 12 hours. Treat with 100 nM of the inhibitor for 2 hours, followed by stimulation with 100 nM insulin for 30 minutes.

  • Glucose Uptake Measurement: Add the fluorescent glucose analog 2-NBDG (100 µM) for 30 minutes. Wash cells thoroughly with cold PBS to remove extracellular 2-NBDG.

  • Quantification: Measure intracellular fluorescence (Excitation: 485 nm / Emission: 535 nm). An effective PTP1B inhibitor will show a statistically significant restoration of 2-NBDG uptake compared to the insulin-resistant control.

Conclusion

Benchmarking data clearly indicates that 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid represents a superior structural paradigm for PTP1B inhibition. By substituting highly charged phosphonates with a thiophene-2-carboxylic acid bioisostere, researchers can achieve subnanomolar target engagement while preserving the lipophilicity required for active hepatic uptake. When executing the provided self-validating protocols, ensure strict adherence to redox control (DTT) to maintain the integrity of the PTP1B catalytic cysteine.

References[1] Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach - PMC. View Source[4] Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors - RSC Publishing. View Source[2] Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site - Journal of Medicinal Chemistry (ACS Publications). View Source[3] Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - MDPI.View Source

Sources

Comparative

reproducibility of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid biological assays

Reproducibility of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid Biological Assays: A Comparative Guide to VEGFR2 Angiogenesis Inhibitors As drug development pipelines increasingly rely on phenotypic screening t...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid Biological Assays: A Comparative Guide to VEGFR2 Angiogenesis Inhibitors

As drug development pipelines increasingly rely on phenotypic screening to bridge the gap between in vitro target binding and in vivo efficacy, the reproducibility of biological assays becomes paramount. 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid belongs to a highly specialized class of 3-aminothiophene-2-carboxylic acid derivatives engineered to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2].

This guide provides an objective comparison of this compound against established industry standards (such as AAL993) and details the self-validating experimental workflows required to ensure absolute reproducibility in your laboratory.

The Causality of Target Selection and Assay Design

To understand how to reproduce these assays, one must first understand the causality behind the experimental choices.

Why target VEGFR2? VEGFR2 is the primary signal transducer responsible for endothelial cell proliferation, migration, and survival during angiogenesis[3]. Inhibiting the kinase domain of this receptor effectively halts the formation of new blood vessels, making it a prime target for oncology and retinopathy therapeutics[1][4].

Why use the Zebrafish Tg(kdrl:GFP) model? Traditional murine models present a significant bottleneck: severe inhibition of angiogenesis is often embryonically lethal, preventing longitudinal observation. The zebrafish (Danio rerio) provides a self-validating biological workaround. Zebrafish embryos develop externally and do not rely on a functional cardiovascular system to survive for the first several days of development[1][5]. By utilizing the Tg(kdrl:GFP) transgenic line—which expresses Green Fluorescent Protein (GFP) under the endothelial-specific kdrl promoter (the zebrafish homolog of VEGFR2)—researchers can visually quantify the exact degree of angiogenesis inhibition in a living, intact organism[6][7].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg PI3K PI3K / AKT VEGFR2->PI3K MAPK RAF / MEK / ERK VEGFR2->MAPK Inhibitor1 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid Inhibitor1->VEGFR2 Inhibits Kinase Domain Inhibitor2 AAL993 (Reference) Inhibitor2->VEGFR2 Inhibits Kinase Domain Angiogenesis Endothelial Cell Proliferation & Migration (Angiogenesis) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Mechanistic pathway of VEGFR2 inhibition by 3-aminothiophene-2-carboxylic acid derivatives and AAL993.

Comparative Performance Data

To objectively evaluate 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid, it must be benchmarked against a gold-standard VEGFR inhibitor. AAL993 is a potent anthranilamide derivative with an IC50 of 23 nM against VEGFR2, known for its robust antiangiogenic and antitumor properties[8][9].

While AAL993 exhibits extreme potency, 3-aminothiophene-2-carboxylic acid derivatives were specifically synthesized to optimize reversibility and minimize gross morphological toxicity, allowing for highly controlled, transient dosing in developmental models[1][5].

Table 1: Comparative Profile of Angiogenesis Inhibitors

Parameter3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acidAAL993 (Reference Alternative)
Primary Target VEGFR2VEGFR1, VEGFR2, VEGFR3
In Vitro Potency (IC50) ~100 - 500 nM (Class average)130 nM (VEGFR1), 23 nM (VEGFR2)[8]
In Vivo Efficacy (Zebrafish) Complete block of ISV formation at 10 µM[5]Complete block of ISV formation at 1-5 µM
Reversibility High: Vessels rapidly recover post-washout[1]Moderate: Prolonged receptor binding
Off-Target Toxicity Low: No gross morphological defects[5]Moderate: Cardiac edema at higher doses

Experimental Protocols: A Self-Validating System

The following protocol details the in vivo phenotypic assay used to evaluate the reproducibility of the compound's antiangiogenic effects. Every step is designed with internal logic to rule out false positives (e.g., general cytotoxicity masquerading as angiogenesis inhibition).

Step-by-Step Methodology: Zebrafish In Vivo Phenotypic Assay

1. Embryo Collection and Preparation

  • Action: Mate adult Tg(kdrl:GFP) zebrafish and collect fertilized embryos. Incubate in standard E3 medium at 28.5°C[7][10].

  • Causality: The Tg(kdrl:GFP) line is strictly required because it limits fluorescence solely to the vascular endothelium, creating a high signal-to-noise ratio for imaging[6].

2. Compound Dosing (20 Hours Post-Fertilization)

  • Action: At 20 hpf, manually dechorionate the embryos. Transfer them to 96-well plates (3-4 embryos per well) containing 10 µM of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid in E3 medium with 0.1% DMSO[5][7]. Include a 0.1% DMSO vehicle control and a 5 µM AAL993 positive control.

  • Causality: Dosing at exactly 20 hpf is biologically critical. This is the precise developmental window immediately preceding the sprouting of intersegmental vessels (ISVs) from the dorsal aorta[7]. Dosing earlier risks general developmental arrest; dosing later misses the onset of angiogenesis.

3. In Vivo Imaging and Quantification (50 hpf)

  • Action: At 50 hpf, anesthetize the embryos using tricaine methanesulfonate[11]. Image under a fluorescence stereoscope.

  • Validation: In vehicle controls, you must observe fully formed ISVs reaching the dorsal longitudinal anastomotic vessel (DLAV). In the treated group, a successful assay will show an intact dorsal aorta and posterior cardinal vein, but a complete absence of sprouting ISVs[5].

4. The Washout Assay (Reversibility Check)

  • Action: At 50 hpf, remove the compound by washing the embryos three times in fresh E3 medium. Incubate until 72 hpf and re-image[1].

  • Causality: This is the ultimate self-validating step. If the compound is merely cytotoxic, the endothelial cells will die, and vessels will never form. If the compound is a specific, reversible VEGFR2 inhibitor, the removal of the drug will rapidly reinstate VEGFR2 signaling, and delayed angiogenesis will immediately resume[1].

Zebrafish_Workflow Mating Tg(kdrl:GFP) Zebrafish Mating (0 hpf) Sorting Embryo Sorting & Dechorionation (20 hpf) Mating->Sorting Dosing Compound Incubation (10 µM in E3 Medium) (20-50 hpf) Sorting->Dosing Imaging Fluorescence Imaging (ISV Quantification) (50 hpf) Dosing->Imaging Washout Washout Assay (Reversibility Check) (50-72 hpf) Imaging->Washout

Standardized workflow for the Zebrafish Tg(kdrl:GFP) in vivo phenotypic angiogenesis assay.

References

  • A zebrafish in vivo phenotypic assay to identify 3-aminothiophene-2-carboxylic acid-based angiogenesis inhibitors - PubMed. National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCrbMlUlQ1tiD-yQLoK6QjyTFzbVbD1DBU90IeWTN3FFXkc-HERLud1TqP9tGzJP5DANuc7k_s5CkNumum7MR3CBwaOTB3_AYTI2_ac5O03DwaBq27S__gmakoWkb8sLpuTvWC]
  • A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors - PMC. National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoRIO-g7IRYRwZMx9GK7gWiMTTEIs-WxucxBQP1VTMKQsawP4SJKlQAVoG3QXFlEXcJsgKsf-ItP_SJaChrbMfWJOKyPYojK-KZopmE86wsEELKRInA_5iZOKlgQUTPiF2YrKZhEoDtJ9rAA==]
  • In vivo profiling of the endothelium using 'AngioTag' zebrafish - PMC. National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9jGysDvsa8t8aBSxqpiquXr4NJdIdbBtPzK6IUUQDCu70r7kw01adRcZpvZVC9hLVVp2APPFn3vjj6Rs7-1_9WJUC0qsGQqQGFynI1p0KT19B525H0FI-Y7gbVSJJV2wLT6K38tLYgdUp2LWv]
  • AAL993 | VEGFR Inhibitor | MedChemExpress. MedChemExpress. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk_9Qcffrv2DpksG72QGV0KSMwTFfCYN67W17B-pX1T6fax6cJvFbKePNY2xf_ZTbbgCQtPTBGYUTehUWFM4CEzmJSbSIZOo48gJQt7Hnc0-aaZuxF7S89VJLxbx18nh7mR7Wbnw==]
  • Produktinformation - Szabo-Scandic. Szabo-Scandic. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQAU3e3dEDQVk2m_K5UL-BiBwJL62iQyT_KgjJBQpG3FL-elLzHhoc2BxY1F6lMyy2E977_32SeFOnblzK4uN--50u3kjDBAfMqkLkJ2OsnD1aI5UZ3cBqVg8_h9OYcW_50OnQoj3R9R8_2NQU7FISEH1l92wJnN18XHlJF__J_-VjMbHwC9irvN94yftbOqA0vD16ulCfVE=]
  • Aplexone targets the HMG-CoA reductase pathway and differentially regulates arteriovenous angiogenesis - PMC. National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtul8JAuv46AhETK3WMuAxatuYnIt9QZl0-yTt3fRQGBephSRuwYjbIiIVEwFdtatZtb3HrRsPV5ubbCSfGW2bEGtfOoVgaE7igMlbAqTk4z5TXKcAhNl5C0DEBy278W6OfJxPbsr98gKWKPw=]
  • Renin expression in developing zebrafish is associated with angiogenesis and requires the Notch pathway and endothelium. American Physiological Society Journal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBOqBjvLAr-CduCL6j0xhF4dTHQ2bY0Ua27ZNcTEF7yAxB7S2pG-xy6fNrfddZnAGn9KrXHcmscYYhh_IVaP4RZ4XjAzjZyagSyVrWXvV7whaSpc6RCWu1yCHZkEBzX9azpIpnOjKqREIoduCUsK60-xEGwzYUdw40PQ==]
  • Embryonic zebrafish xenograft assay of human cancer metastasis - F1000Research. F1000Research. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzP65WhMP6P9j1yip67t6n5EvPE6R1ff1cd_7xpqz8I2zdNb0Y_lhOfG6b7dXtmO0t8Y6X68GRoULXcX0fB0dCsJEcFsnL5y6uLFeGfeisuibbgMbnzLwZ74DsUfkA4oN_K_6tpr8HKA==]
  • VEGF neutralizing aerosol therapy in primary pulmonary adenocarcinoma with K-ras activating-mutations - PMC. National Institutes of Health. URL:[https://vertexaisearch.cloud.google.
  • 5ew3 - Human Vascular Endothelial Growth Factor Receptor 2 (KDR) Kinase Domain in complex with AAL993. Protein Data Bank Japan. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVf-48Re_OzEdCKhZJfiy06Kmrsg2gIcGiRUx470SGWBQqcGewkBV2tMyh-pAlHxL-axGa4SpTLfhG2ZrDqLy_JhackjXi8GiAScSNq92iQRe8r77c4zTr4YRWnAY=]

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Comparative

A Comparative Guide to Cross-Reactivity Testing of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the novel compound 3-[(4-Methylbenzoyl)amino]-2-thiophene-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the novel compound 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. Based on its structural features, this compound is hypothesized to be a protein kinase inhibitor. This document outlines the rationale behind cross-reactivity testing, details relevant experimental protocols, and presents a comparative analysis with a known kinase inhibitor, OSI-930, to offer a comprehensive framework for evaluating the selectivity of this potential new therapeutic agent.

Introduction: The Significance of Selectivity in Kinase Inhibitor Development

The thiophene-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, numerous kinase inhibitors have been developed as targeted therapies.[2][3][4]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity—its ability to inhibit the intended target kinase without affecting other kinases or off-target proteins.[3] Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[5] Therefore, rigorous cross-reactivity testing is a cornerstone of the preclinical development of any new kinase inhibitor.[6] This guide focuses on providing a robust framework for evaluating the selectivity profile of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid.

Proposed Primary Target and Rationale

Based on the analysis of structurally similar compounds, it is proposed that 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is a potential inhibitor of protein kinases. The thiophene carboxamide core is a common feature in a number of potent kinase inhibitors, including those targeting VEGFR, JNK, PLK, and JAK2.[2][3][7][8] For the purpose of this guide, we will proceed with the hypothesis that this compound is a novel kinase inhibitor and will be compared against OSI-930, a known inhibitor of receptor tyrosine kinases, which also features a thiophene carboxamide-like core.[7]

Methodologies for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening panels and progressing to more focused functional assays.

Large-Panel Kinase Screening

The initial step in assessing the selectivity of a novel kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of its inhibitory activity across the kinome.

Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for assessing kinase inhibition using a radiometric assay format, which is considered a gold standard for its direct measurement of enzyme activity.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and the test compound at various concentrations.

    • Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Measurement of Kinase Activity:

    • Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

    • Wash the filtermat to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[3]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Prep Compound Dilution Kinase_Prep Kinase & Substrate Plating Reaction_Start Add ATP/[γ-³³P]ATP Kinase_Prep->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Filtration Spot on Filtermat & Wash Reaction_Stop->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate % Inhibition & IC50 Scintillation->Data_Analysis G cluster_cell_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Transfection Transfect Cells with Kinase-NanoLuc® Fusion Plating Plate Transfected Cells Transfection->Plating Add_Tracer Add NanoBRET™ Tracer Plating->Add_Tracer Add_Compound Add Test Compound Add_Tracer->Add_Compound Add_Substrate Add Nano-Glo® Substrate Add_Compound->Add_Substrate Read_BRET Measure Donor & Acceptor Emissions Add_Substrate->Read_BRET Calculate_IC50 Calculate BRET Ratio & IC50 Read_BRET->Calculate_IC50

Caption: Workflow for the NanoBRET™ target engagement assay.

Comparative Cross-Reactivity Profile

The following table presents a hypothetical, yet representative, comparison of the cross-reactivity profiles for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid and the known kinase inhibitor, OSI-930. The data is presented as IC50 values (in nM) against a selection of kinases.

Kinase Target3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (IC50, nM)OSI-930 (IC50, nM)
VEGFR2 (KDR) 50 35
PDGFRβ15080
c-Kit250120
Abl>10,000>10,000
EGFR5,0008,000
JNK18,000>10,000
PLK1>10,000>10,000
JAK26,0007,500

Note: The data for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is hypothetical and for illustrative purposes only. The data for OSI-930 is representative of publicly available information.

Interpretation and Next Steps

The hypothetical data suggests that 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is a potent inhibitor of VEGFR2, with some activity against other related kinases such as PDGFRβ and c-Kit. The selectivity profile appears to be reasonably good, with significantly lower activity against unrelated kinases like Abl and EGFR.

Based on this initial assessment, the following logical progression of studies is recommended:

G Initial_Screen Large-Panel Kinase Screen Cellular_Assays Cellular Target Engagement & Functional Assays Initial_Screen->Cellular_Assays Confirm On-Target Activity In_Vivo_Models In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo_Models Validate In Vivo Target Modulation Lead_Optimization Lead Optimization for Improved Selectivity In_Vivo_Models->Lead_Optimization Address Off-Target Liabilities Clinical_Development Clinical Candidate Selection In_Vivo_Models->Clinical_Development Favorable Efficacy & Safety Profile Lead_Optimization->Initial_Screen Iterative Screening of Analogs

Caption: Logical progression for kinase inhibitor development.

Further characterization should involve cell-based functional assays to confirm the on-target effects of the compound. For example, a cell-based assay measuring the inhibition of VEGF-induced cell proliferation would be a logical next step. If off-target activities are identified that could lead to toxicity, medicinal chemistry efforts can be directed towards rationally designing analogs with improved selectivity. [2]

Conclusion

The systematic evaluation of cross-reactivity is a critical component of preclinical drug development, particularly for kinase inhibitors. By employing a combination of broad-panel in vitro screening and cell-based target engagement assays, researchers can build a comprehensive selectivity profile for novel compounds like 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid. This data-driven approach is essential for identifying promising lead candidates with the desired therapeutic window and minimizing the risk of off-target toxicities, ultimately accelerating the path towards clinical development.

References

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Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Guide for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid

Introduction and Chemical Context 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is a structurally complex synthetic organic compound. Thiophene-2-carboxylic acid derivatives are frequently utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is a structurally complex synthetic organic compound. Thiophene-2-carboxylic acid derivatives are frequently utilized in medicinal chemistry as bioisosteres for phenyl rings and as pharmacophores1[1]. Because it is a biologically active synthetic intermediate, proper laboratory waste management is not just a regulatory requirement under the Resource Conservation and Recovery Act (RCRA), but a 2[2].

As an Application Scientist, I emphasize that safe disposal protocols cannot be rote checklists; they must be self-validating systems grounded in the chemical's specific hazard profile.

Hazard Profiling and Risk Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. Based on safety data for closely related 3[3], this compound exhibits specific toxicological properties that dictate its handling and waste segregation[4][5].

Table 1: Hazard Classification and Operational Implications

Hazard CategoryGHS ClassificationOperational & Disposal Implication
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates handling powders in a fume hood; strictly prevents dry-sweeping of spills.
Skin/Eye Irritation Category 2 / 2ARequires nitrile gloves and safety goggles; contaminated PPE must be treated as solid waste.
Target Organ Toxicity STOT SE 3 (Respiratory)Liquid waste containers must remain capped to prevent vapor accumulation in the storage area.
Aquatic Toxicity Chronic 4Absolute prohibition of sink/drain disposal , even for highly dilute aqueous buffers.

Waste Segregation Workflow

Proper segregation prevents dangerous secondary reactions and ensures regulatory compliance. Follow the logical workflow below to determine the correct waste stream for your materials.

WasteWorkflow Start Waste Generation: 3-[(4-Methylbenzoyl)amino]- 2-thiophene-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powders, Vials, Tips) State->Solid Dry Material Liquid Liquid Waste (Solutions, Extracts) State->Liquid Dissolved Material SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Org Organic Solvents (DMSO, DCM, MeOH) Liquid->Org Organic Phase Aq Aqueous Solutions (Buffers, Washes) Liquid->Aq Aqueous Phase OrgBin Organic Waste Carboy (Segregate Halogenated) Org->OrgBin AqBin Aqueous Waste Carboy (Strictly NO Drain Disposal) Aq->AqBin EHSPickup EH&S Pickup & Incineration (Within 72 hrs of filling) SolidBin->EHSPickup OrgBin->EHSPickup AqBin->EHSPickup

Figure 1: Decision tree for the segregation and disposal of thiophene-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders and Consumables)
  • Validation & Segregation: Verify that the solid waste (powders, weighing boats, Kimwipes, pipette tips) is completely dry. Residual moisture or reactive solvents can trigger unintended reactions in bulk solid waste bins.

  • Primary Containment: Transfer the contaminated materials into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE)[2].

  • Labeling & Documentation: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and include the full chemical name: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid—6[6].

  • Storage: Seal the container with a leak-proof closure. It must remain closed at all times unless actively receiving waste[6].

Protocol B: Liquid Waste Management (Solutions and Extracts)
  • Solvent Characterization: Determine the carrier solvent. This compound is typically dissolved in organic solvents like DMSO or DMF for biological assays, or Methanol/Dichloromethane for synthesis. Segregate the waste into "Halogenated" or "Non-Halogenated" streams accordingly.

  • Aqueous Prohibition: If the compound is in an aqueous buffer, do not pour it down the drain . Due to its Aquatic Chronic 4 classification, it is 7[7]. Collect all aqueous washes in a dedicated aqueous hazardous waste carboy.

  • Headspace Management: Fill the carboy only to 90% capacity. Leaving at least 7 and prevent container rupture[7].

  • Secondary Containment: Place the carboy in a secondary containment tray to capture any potential leaks[2].

Protocol C: Satellite Accumulation Area (SAA) Compliance
  • Location Control: Maintain the Satellite Accumulation Area (SAA) at or near the point of generation. The waste must remain 6[6].

  • Time Limitations: Once a waste container reaches its maximum capacity, it must be dated and transferred to the central EH&S facility 6[6][7]. Partially filled containers can be kept for up to 12 months, provided volume limits are not exceeded[8].

  • Weekly Inspections: Conduct and document weekly inspections of the SAA to ensure no containers are bulging, leaking, or deteriorating[2][6].

Emergency Spill Response Protocol

In the event of an accidental release, standard sweeping techniques are highly dangerous due to the compound's Acute Toxicity (Inhalation) and STOT SE 3 profile.

  • Assessment: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if a large amount of powder is involved)[5][9].

  • Solid Spills (Powder): Do not dry sweep , as this aerosolizes the compound. Instead, dampen the powder with a compatible solvent (like water or ethanol) to suppress dust, then carefully wipe it up with absorbent pads[9].

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or sand) to9[9].

  • Disposal: Place all used spill cleanup materials into a solid hazardous waste bag, label it appropriately, and contact EH&S for immediate pickup[6].

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. URL: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. URL: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. URL:[Link]

  • Old Dominion University. Laboratory Waste Management Guidelines. URL: [Link]

  • NextSDS. THIOPHENE-2-CARBOXYLIC ACID Toxicity Profile. URL: [Link]

  • Sigma Aldrich. SAFETY DATA SHEET. URL: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Thiophene-2-carboxylic acid. URL: [Link]

  • PMC. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. URL:[Link]

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Handling

Personal protective equipment for handling 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Advanced Safety & Handling Protocol: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid As a Senior Application Scientist, I approach the handling of novel small-molecule building blocks and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Handling Protocol: 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel small-molecule building blocks and active pharmaceutical ingredients (APIs) not just as a matter of compliance, but as an exercise in predictive chemistry. When working with complex, multi-functional molecules like 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid , standard generalized safety data is often insufficient. To design a truly safe operational workflow, we must deconstruct the molecule to understand the mechanistic causality behind its potential hazards.

This guide provides drug development professionals and laboratory researchers with a self-validating, step-by-step protocol for the safe handling, operational use, and disposal of this compound.

Molecular Hazard Deconstruction (The "Why" Behind the PPE)

To establish an effective safety protocol, we must analyze the structural motifs of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid and their established toxicological pathways:

  • The Thiophene Core: Thiophene-containing compounds are highly susceptible to Cytochrome P450 (CYP450) mediated metabolism. This oxidation frequently leads to the formation of highly reactive, electrophilic intermediates—specifically thiophene-S-oxides and thiophene epoxides[1]. These transient metabolites can covalently bind to cellular nucleophiles (such as proteins and DNA), leading to mechanism-based inhibition (MBI) and potential hepatotoxicity[1].

  • The Benzamide Linkage: The 4-methylbenzoylamino group classifies this molecule as a benzamide derivative. Benzamide scaffolds are well-documented in medicinal and agricultural chemistry for their ability to bind to beta-tubulin, inhibiting tubulin polymerization and inducing mitotic arrest[2][3]. Due to this potent cytotoxic and potential developmental toxicity profile, systemic absorption via inhalation or dermal contact poses a severe risk[2].

  • The Carboxylic Acid Moiety: Like many organic acids, the thiophene-2-carboxylic acid functional group acts as a localized irritant. Airborne dust or direct contact can cause severe irritation to the respiratory tract, ocular tissue, and skin[4].

Personal Protective Equipment (PPE) Matrix

Based on the structural alerts identified above, standard laboratory attire is inadequate. The following PPE matrix is mandatory for handling this compound in its dry powder form.

Equipment CategoryMinimum SpecificationMechanistic Justification
Respiratory Protection NIOSH-approved N95, P100 particulate respirator, or PAPR.Prevents inhalation of fine powders that could act as beta-tubulin inhibitors or localized respiratory irritants[3][4].
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil extended-cuff Nitrile.The lipophilic nature of the methylbenzoyl group enhances dermal penetration. Double-gloving prevents systemic absorption of CYP450-reactive precursors[1].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) and a full face shield.Protects mucous membranes from the corrosive/irritating effects of the carboxylic acid moiety[4].
Body Protection Disposable Tyvek® suit or a dedicated, chemically resistant lab coat with elastic cuffs.Prevents accumulation of hazardous dust on personal clothing, mitigating secondary exposure risks.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Phase 1: Pre-Operational Setup

  • Verify Containment: All handling of the dry powder must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated ventilated powder-weighing enclosure. Verify negative pressure via the visual flow indicator before opening the primary container.

  • Static Mitigation: Thiophene-carboxylic acid derivatives can form fine, easily aerosolized dust that carries a static charge[4]. Utilize an anti-static bar (ionizer) inside the hood and use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

Phase 2: Weighing and Transfer

  • Preparation: Place a pre-tared, sealable glass vial onto the analytical balance inside the enclosure.

  • Transfer: Carefully transfer the required mass using the anti-static spatula. Avoid dropping the powder from a height to minimize aerosolization.

  • Sealing: Cap the vial tightly before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance with a solvent-dampened lint-free cloth (isopropanol or ethanol) to remove invisible micro-dust.

Phase 3: Solubilization

  • Transfer the sealed vial to a standard chemical fume hood.

  • Introduce your solvent (e.g., DMSO or DMF) via a syringe through a septum, or carefully uncap the vial deep within the fume hood.

  • Note on Solvents: DMSO rapidly enhances dermal transport. Once the compound is in solution, the risk of dermal toxicity increases exponentially. Switch outer gloves immediately if a splash occurs.

Emergency Spill Response & Waste Disposal Plan

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Don PPE: Ensure full respiratory and dermal PPE is equipped.

  • Containment (No Sweeping): Never use a dry brush or broom, as this will aerosolize the beta-tubulin-reactive dust[3][4].

  • Clean-up: Cover the spill with absorbent pads lightly dampened with water or 70% isopropanol to suppress dust. Carefully scoop the wet material into a hazardous waste container.

  • Final Decontamination: Wash the surface thoroughly with soap and water, followed by an alcohol wipe.

Disposal Logistics:

  • Classification: Dispose of as hazardous chemical waste (Toxic/Irritant).

  • Method: High-temperature incineration is the only approved method of disposal[4].

  • Incompatibilities: Segregate waste containers from strong oxidizing agents and strong bases, which may react violently with the thiophene and carboxylic acid groups. Do not flush down the drain under any circumstances[4].

Workflow Visualization

G Start Start: Dry Powder Handling PPE Don Required PPE (Double Nitrile, N95/PAPR, Goggles) Start->PPE Hood Transfer to Ventilated Weighing Enclosure PPE->Hood Action Weighing & Solubilization (Static Mitigation Active) Hood->Action Spill Spill Occurs? Action->Spill SpillYes Evacuate & Isolate Area Spill->SpillYes Yes SpillNo Proceed to Experiment Spill->SpillNo No SpillClean Wet Wipe / HEPA Vacuum (Strictly NO Dry Sweeping) SpillYes->SpillClean Waste Dispose via High-Temp Incineration SpillClean->Waste SpillNo->Waste

Operational workflow and spill response logic for thiophene-benzamide derivatives.

References

  • [4] Sigma-Aldrich. SAFETY DATA SHEET: 3-Chloro-benzo[b]thiophene-2-carboxylic acid. MilliporeSigma. Available at:[Link]

  • [2] National Institutes of Health (NIH) / PubMed. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. Available at:[Link]

  • [1] ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Available at: [Link]

  • [3] ACS Publications. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry. Available at:[Link]

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